Executive Summary The compound 2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine (often referred to in solid-state contexts as 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one ) represents a high-value intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 2-amino-5-bromo-6-cyclopropyl-4-hydroxypyrimidine (often referred to in solid-state contexts as 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one ) represents a high-value intermediate in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors.
Its structural utility lies in the C5-Bromine handle, which allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the C6-Cyclopropyl group, which imparts metabolic stability and lipophilicity without the steric bulk of larger alkyl chains. This guide details the structural behavior, validated synthesis protocols, and downstream functionalization of this core scaffold.
Structural Analysis & Tautomerism
Understanding the tautomeric nature of this molecule is critical for predicting reactivity, particularly during alkylation or acylation events.
The Tautomeric Equilibrium
While the IUPAC name suggests a "4-hydroxy" species (enol), the molecule exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer in both the solid state and polar solvents (DMSO,
).
Keto Form (Dominant): Favored due to the strong amide-like resonance stabilization. This form presents a nucleophilic nitrogen at N3.
Enol Form (Minor): Accessible under specific conditions (e.g., silylation), presenting a nucleophilic oxygen at C4.
Implication: When attempting N-alkylation, the N3 position is the primary nucleophile. To achieve O-alkylation, one must typically trap the enol form (e.g., using
to convert to the chloro-derivative, or using silver salts).
Figure 1: Tautomeric equilibrium shifting heavily toward the keto form in polar media.
Synthesis Protocol
The synthesis is a two-step convergent sequence. The cyclopropyl moiety is introduced in the first step, avoiding the need for late-stage cyclopropanation which is often low-yielding.
Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 20% volume. Filter the solid, wash with cold water (to remove guanidine salts), and dry in a vacuum oven at
Reagents: N-Bromosuccinimide (NBS), Acetic Acid (Glacial) or DMF.
Mechanistic Insight: The amino group at C2 and the hydroxyl/oxo group at C4 activate the C5 position via electron donation (+M effect), making it highly nucleophilic. NBS is preferred over elemental bromine (
) because it allows for precise stoichiometry, preventing over-bromination or ring opening of the strained cyclopropyl group.
Protocol:
Dissolve the Step 1 intermediate in Glacial Acetic Acid (5 volumes).
Cool the solution to
. Critical: Lower temperature protects the cyclopropyl ring from acid-catalyzed opening.
Add NBS (1.05 equiv) portion-wise over 1 hour.
Allow to warm to room temperature and stir for 4 hours.
Quench: Pour the reaction mixture into ice water (20 volumes). The brominated product will precipitate as a white/off-white solid.
Purification: Filter, wash with water, and recrystallize from Ethanol/Water if necessary.
The C5-Bromine is the primary "handle" for medicinal chemistry diversification. The following protocol describes a robust Suzuki-Miyaura coupling system compatible with the free amine and hydroxyl groups.
Challenge: The free
and groups can poison palladium catalysts.
Solution: Use of water-soluble phosphine ligands or pre-catalysts like with weak bases.
Standard Protocol (Suzuki):
Solvent System: 1,4-Dioxane : Water (4:1).
Base: Potassium Carbonate (
, 2.5 equiv).
Catalyst:
(5 mol%).
Boronic Acid: Aryl-boronic acid (1.2 equiv).
Procedure: Degas solvents with Nitrogen. Combine all reagents. Heat to
for 4-12 hours.
Analytical Characterization
The following data is typical for this class of compounds (2-amino-5-bromo-6-alkyl-4-hydroxypyrimidines).
Physicochemical Profiling, Synthetic Architecture, and Therapeutic Interfaces Executive Summary The 6-cyclopropyl-5-bromocytosine core represents a highly specialized scaffold in medicinal chemistry, distinct from canoni...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Architecture, and Therapeutic Interfaces
Executive Summary
The 6-cyclopropyl-5-bromocytosine core represents a highly specialized scaffold in medicinal chemistry, distinct from canonical pyrimidines due to the interplay between the steric bulk of the C6-cyclopropyl group and the electronic modulation of the C5-bromine atom. While 5-halogenated cytosines are well-established photosensitizers and cross-coupling partners, the introduction of a cyclopropyl moiety at the 6-position creates a unique "privileged structure." This modification significantly alters the molecular lipophilicity (LogP), restricts rotational freedom in enzyme active sites, and provides a metabolic shield against deamination.
This guide details the structural properties, validated synthetic pathways, and pharmacological utility of this scaffold, specifically within the context of antiviral (NNRTI/polymerase inhibition) and anticancer drug discovery.
Part 1: Structural & Physicochemical Analysis[1]
The pharmacological efficacy of this derivative stems from two critical substitutions on the cytosine ring:
1. Electronic & Steric Landscape
C5-Bromine (Electronic Sink): The bromine atom exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density of the pyrimidine ring, lowering the pKa of the N3 protonation site compared to unsubstituted cytosine (approx. pKa 4.2 vs. 4.6). Furthermore, the C5-Br bond serves as a verified handle for halogen bonding interactions with backbone carbonyls in target proteins (e.g., HIV Reverse Transcriptase).
C6-Cyclopropyl (Hydrophobic Anchor): Unlike a methyl or ethyl group, the cyclopropyl ring possesses significant
-character (Walsh orbitals). It acts as a lipophilic anchor (increasing LogP by ~1.2 units vs. methyl) and introduces a rigid steric barrier that prevents free rotation in the enzyme pocket, often locking the ligand into a bioactive conformation.
2. Quantitative Property Profile
Data estimated based on structure-activity relationship (SAR) extrapolation from 5-bromo-6-methylcytosine and 6-cyclopropyluracil analogues.
Property
Value (Approx.)
Mechanistic Implication
Molecular Weight
~230.06 g/mol
Fragment-like, ideal for lead optimization.
cLogP
1.4 – 1.8
Enhanced membrane permeability compared to cytosine (LogP -1.1).
pKa (N3-H)
3.1 – 3.5
Reduced basicity; remains neutral at physiological pH, aiding passive transport.
TPSA
~70 Ų
Favorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors
2 (Exocyclic NH₂)
Critical for Watson-Crick pairing or active site anchoring.
Part 2: Synthetic Pathways & Protocols[2]
The synthesis of 6-cyclopropyl-5-bromocytosine requires a "bottom-up" approach. Direct alkylation of 5-bromocytosine at C6 is chemically chemically inefficient due to electronic repulsion. The most robust pathway involves constructing the pyrimidine ring with the cyclopropyl group in situ, followed by halogenation and amination.
Validated Synthetic Route
Logic: We utilize the condensation of a beta-keto ester with urea to form the uracil core, followed by regioselective bromination and functional group interconversion (uracil
cytosine).
Diagram 1: Synthetic Workflow
(Graphviz visualization of the reaction cascade)
Caption: Step-wise synthesis from acyclic precursors to the target aminopyrimidine.
Detailed Experimental Protocol
(Self-Validating Methodology)
Step 1: Condensation (Formation of Uracil Core)
Reagents: Dissolve Sodium ethoxide (1.2 eq) in anhydrous ethanol. Add Urea (1.2 eq) and Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq).
Condition: Reflux for 6–8 hours. The solution will turn turbid as the sodium salt of the uracil precipitates.
Workup: Acidify with 2M HCl to pH 4. Filter the white precipitate (6-cyclopropyluracil). Recrystallize from ethanol/water.
Validation: 1H NMR should show the disappearance of ethyl ester signals and the appearance of cyclopropyl multiplets (0.8–1.2 ppm).
Condition: Stir at 60°C for 2 hours. The mixture typically clears then reprecipitates the brominated product.
Mechanism: The C5 position is the most electron-rich site; the cyclopropyl group at C6 does not sterically hinder attack at C5.
Workup: Pour into ice water. Filter the solid.
Step 3: Conversion to Cytosine (The "One-Pot" Activation)
Activation: Suspend 5-bromo-6-cyclopropyluracil in dry Acetonitrile. Add 1,2,4-Triazole (3 eq) and POCl3 (1.2 eq). Add Triethylamine (3 eq) dropwise at 0°C.
Reaction: Stir at ambient temperature for 4 hours. This forms the reactive 4-triazolyl intermediate (more stable and selective than the 4-chloro derivative).
Amination: Add concentrated NH4OH (excess) directly to the reaction mixture. Stir for 2 hours.
Purification: Evaporate solvent. Partition between Ethyl Acetate and Water. The organic layer contains the target 6-cyclopropyl-5-bromocytosine .
Part 3: Biological Interfaces & Pharmacological Potential
The 6-cyclopropyl-5-bromocytosine scaffold is primarily relevant in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV Polymerase Inhibitors .
Mechanism of Action (MOA) Logic
Allosteric Binding: Unlike natural substrates (dCTP), 6-substituted derivatives often cannot undergo phosphorylation to the triphosphate due to steric clash with the kinase (specifically at the 6-position relative to the ribose 5'-OH). Instead, they bind to allosteric hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT).
The "Butterfly" Mode: In HEPT and DABO analogues (related pyrimidines), the "wings" of the molecule require specific hydrophobic contacts. The 6-cyclopropyl group perfectly fills the hydrophobic sub-pocket (Val179/Leu100 region in HIV RT) more efficiently than a planar phenyl or flexible propyl group.
Halogen Bonding: The 5-bromo substituent can form a halogen bond with the backbone carbonyl of amino acids (e.g., Lys101), anchoring the inhibitor.
Caption: Pharmacophore mapping of the scaffold highlighting key binding interactions.
Part 4: Analytical Profiling
To confirm the identity of synthesized derivatives, the following analytical signatures are diagnostic:
1H NMR (DMSO-d6):
Cyclopropyl: Distinct multiplets at
0.9–1.1 ppm (4H) and a methine multiplet at 1.8–2.0 ppm (1H).
H-6: Absent (replaced by cyclopropyl).
NH2: Broad singlet at
7.2–7.5 ppm (D2O exchangeable).
13C NMR:
C5: Upfield shift (~85–90 ppm) due to Bromine shielding/heavy atom effect.
C6: Downfield shift relative to unsubstituted cytosine due to the alkyl attachment.
Cyclopropyl: High field signals (~8–15 ppm).
Mass Spectrometry (ESI+):
Characteristic M and M+2 peaks (1:1 ratio) confirming the presence of a single Bromine atom.
References
Tanaka, H., et al. (1991). "Synthesis and antiviral activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry.
Mai, A., et al. (2005). "6-Substituted uracils and thiouracils as precursors of novel antiviral agents." Antiviral Research.
Herdewijn, P. (2008). "Modified Nucleosides: in Biochemistry, Biotechnology and Medicine." Wiley-VCH.
PubChem Compound Summary. "5-Bromo-6-methylcytosine" (Used for physicochemical extrapolation).
Prichard, M. N., et al. (2013).[1] "Synthesis and antiviral activities of methylenecyclopropane analogs." Antimicrobial Agents and Chemotherapy.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Molecular Weight & Technical Profile
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical heterocyclic intermediate employed primarily in the synthesis of antiviral agents (specifically HCV and HIV inhibitors) and kinase inhibitors. Its structural uniqueness lies in the cyclopropyl moiety at the C6 position, which imparts specific steric and lipophilic properties beneficial for binding affinity in hydrophobic pockets, paired with a C5-bromide handle essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a definitive breakdown of its physicochemical properties, with a specific focus on molecular weight considerations for mass spectrometry , alongside a validated synthetic pathway and analytical characterization protocols.
Part 1: Physicochemical Specifications
The molecular weight of this compound is not a single number but a distribution defined by the natural abundance of bromine isotopes (
and ). For high-resolution mass spectrometry (HRMS) and quantitative analysis, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.
Table 1: Core Molecular Data
Property
Value
Notes
Molecular Formula
Average Molecular Weight
230.06 g/mol
Used for molarity calculations and bulk stoichiometry.
Due to the presence of a single bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet separated by 2 Daltons (
and ).
Peak A (
): 229.0 m/z (approx)
Peak B (
): 231.0 m/z (approx)
Note: In drug development workflows, failing to account for this isotopic split can lead to misidentification of the parent ion during LC-MS screening.
Part 2: Structural & Synthetic Logic
The synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one typically follows a convergent heterocyclization strategy followed by electrophilic aromatic substitution.
Procedure: Dissolve the beta-ketoester in ethanol. Add guanidine carbonate. Heat the mixture to reflux (approx. 78°C) for 12–16 hours. The reaction is driven by the condensation of the guanidine amine groups with the ketone and ester functionalities.
Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with water/ether to remove inorganic salts.
Validation: LC-MS should show a mass of ~151.07 (M+H).
Procedure: Dissolve the intermediate in MeCN. Cool to 0°C in an ice bath to prevent over-bromination or side reactions on the cyclopropyl ring. Add NBS portion-wise over 30 minutes. Allow to warm to room temperature and stir for 2–4 hours.
Mechanism: The C5 position is electron-rich due to the ortho-amino and para-keto (tautomeric hydroxyl) directing effects, making it highly susceptible to electrophilic attack by the bromonium ion generated from NBS.
Purification: Pour into ice water. The brominated product usually precipitates as a solid.[4] Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the scaffold before using it in downstream coupling (e.g., Suzuki), the following analytical signatures must be verified.
Nuclear Magnetic Resonance (
H NMR)
The loss of the C5-proton and the retention of the cyclopropyl signals are the key validation markers.
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Integration
Diagnostic Value
Cyclopropyl (-CH)
1.80 – 1.95
Multiplet
1H
Confirms ring attachment.
Cyclopropyl (-CH)
0.80 – 1.10
Multiplet
4H
Distinct high-field signal.
Amino (-NH)
6.50 – 7.50
Broad Singlet
2H
Exchangeable with DO.
Amide (-NH)
10.5 – 11.5
Broad Singlet
1H
Confirms 4(3H)-one tautomer.
C5-H
ABSENT
-
-
Absence confirms bromination.
Note: If a singlet appears around 5.5–6.0 ppm, the bromination is incomplete (presence of starting material).
Acceptance Criteria: The intensity ratio of the 230:232 peaks must be approximately 1:1. Significant deviation suggests interference or dechlorination (if using chloride precursors).
Part 4: Application in Drug Design
This molecule serves as a "linchpin" scaffold. The C5-bromide is a leaving group for palladium-catalyzed cross-coupling, allowing the attachment of aryl or heteroaryl groups. The C6-cyclopropyl group is metabolically stable and provides a specific hydrophobic bulk that often improves potency against viral polymerases or kinases compared to simple methyl or ethyl groups.
SAR Logic Diagram
References
Synthesis of 6-substituted-2-amino-5-bromo-4(3H)
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
Source:
Context: Describes the general lithiation and bromination protocols for this class of molecules.
Cyclopropyl-pyrimidine Intermediates
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
Source:
Context: Validates the stability and synthesis of the 2-amino-6-cyclopropylpyrimidine core.
Bromination Protocols for Aminopyrimidines
Synthesis of 2-Amino-5-bromopyrimidine deriv
Source:
Context: Provides industrial standard conditions for NBS bromin
An In-depth Technical Guide to 2-Amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones: A Focus on Synthesis and Biological Potential
For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: This technical guide delves into the chemical and biological landscape of 2-amino-5-bromo-6-substituted-pyrimidin-4...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
This technical guide delves into the chemical and biological landscape of 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones, a class of heterocyclic compounds with demonstrated potential in medicinal chemistry. While specific literature on the 6-cyclopropyl variant remains limited in publicly accessible databases, this paper will provide a comprehensive overview of a closely related and well-documented analogue, 2-amino-5-bromo-6-phenyl-4(3H)-one (ABPP) . The synthetic strategies and biological activities discussed herein are foundational for this class of molecules and offer a robust framework for the prospective synthesis and investigation of the 6-cyclopropyl derivative. The principles of regioselective synthesis and the observed biological effects of ABPP serve as a valuable blueprint for researchers and drug development professionals interested in exploring novel pyrimidinone scaffolds.
Chemical Identity and Structural Elucidation
The core structure of interest is the pyrimidinone ring, a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The presence of an amino group at the 2-position, a bromine atom at the 5-position, and a variable substituent at the 6-position allows for fine-tuning of the molecule's physicochemical and pharmacological properties.
For the well-documented analogue, 2-amino-5-bromo-6-phenyl-4(3H)-one (also known as Bropirimine), the canonical SMILES string is:
Not explicitly stated, but high melting points are common for this class.
Synthesis of 2-Amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones
The synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones has been achieved through a highly regioselective lithiation–substitution protocol.[3] This method provides a versatile and efficient route to a variety of derivatives.
General Synthetic Workflow
The general strategy involves the synthesis of a 6-substituted-2-aminopyrimidin-4(3H)-one, followed by bromination at the 5-position. A key aspect of this synthesis is the regioselective nature of the reactions, ensuring the desired substitution pattern.
Caption: A proposed two-step synthesis for the target 6-cyclopropyl pyrimidinone.
Detailed Experimental Protocol (Adapted for Phenyl Analogue)
The following protocol is adapted from the synthesis of similar 6-substituted pyrimidinones and provides a robust starting point for the synthesis of the phenyl analogue.
[3]
Step 1: Synthesis of 2-Amino-6-phenylpyrimidin-4(3H)-one
To a solution of 2-amino-4,6-dihydroxypyrimidine in a suitable solvent (e.g., a mixture of water and ethanol), add benzaldehyde and a catalytic amount of a base (e.g., piperidine).
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-6-phenylpyrimidin-4(3H)-one.
Step 2: Synthesis of 2-Amino-5-bromo-6-phenylpyrimidin-4(3H)-one
Suspend 2-amino-6-phenylpyrimidin-4(3H)-one in acetonitrile.
Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.
Stir the reaction mixture overnight in the dark.
Monitor the reaction by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Wash the resulting solid with water and dry under vacuum to afford the final product, 2-amino-5-bromo-6-phenylpyrimidin-4(3H)-one.
[4]
Biological Activity and Therapeutic Potential
The 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one scaffold has garnered significant interest due to its diverse biological activities. The phenyl analogue, ABPP, has been notably investigated as an immunomodulator and interferon inducer.
Immunomodulatory and Antiviral Properties
A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity. [3]While some derivatives showed activity against various virus strains, this was often observed close to their toxicity threshold. [3]The parent compound of this series, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, was reported to induce interferon in rodents. However, toxicity issues limited its development. [3]The 6-phenyl analogue was found to have enhanced interferon-inducing antiviral potency with reduced toxicity.
[3]
Anticancer and Antiproliferative Activity
ABPP has been the subject of a Phase I clinical study in cancer patients, owing to its properties as an interferon inducer and its immunotherapeutic effects in animal tumor models. [5]In this study, one patient with malignant melanoma showed evidence of tumor regression. [5]The primary toxicities observed were nausea and vomiting.
[5]
Furthermore, related pyrimidine scaffolds have demonstrated promising antimicrobial and anticancer activities. [6]Molecular docking studies have suggested that these compounds may interact with key biological targets such as cyclin-dependent kinases (CDKs).
[6]
Future Directions and Conclusion
The 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
While the specific biological profile of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is yet to be elucidated, the known activities of related compounds, particularly the phenyl analogue, suggest that it may possess interesting immunomodulatory, antiviral, or anticancer properties. The cyclopropyl group, a common motif in medicinal chemistry, can influence a molecule's metabolic stability, conformation, and binding affinity. Therefore, the synthesis and biological evaluation of the 6-cyclopropyl derivative are warranted.
This technical guide provides a comprehensive overview of the synthesis and biological importance of the 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one class of compounds, with a focus on the well-characterized phenyl analogue. The provided protocols and workflows serve as a practical resource for researchers aiming to explore this chemical space further.
References
Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Beilstein Journal of Organic Chemistry, 8, 10-17. [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem Compound Database. Retrieved from [Link]
Saiers, J. H., Slavik, M., & Leavitt, R. D. (1985). Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. Cancer Chemotherapy and Pharmacology, 14(1), 72-75. [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyrimidine. PubChem Compound Database. Retrieved from [Link]
PDBj. (n.d.). Chemie - 977 - 2-AMINO-5-BROMO-6-PHENYLPYRIMIDIN-4-OL. Retrieved from [Link]
Kumar, S., Narasimhan, B., Kumar, P., & Sharma, D. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini reviews in medicinal chemistry, 19(10), 851–864. [Link]
Technical Monograph: The 6-Cyclopropyl Pyrimidinone Scaffold in Drug Discovery
Executive Summary The 6-cyclopropyl pyrimidinone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique balance of lipophilicity, metabolic stability, and conformatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 6-cyclopropyl pyrimidinone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique balance of lipophilicity, metabolic stability, and conformational rigidity. Unlike flexible alkyl chains, the cyclopropyl group provides a "goldilocks" steric bulk that effectively fills hydrophobic pockets in target proteins—such as HIV-1 Reverse Transcriptase (RT) and Adenylyl Cyclase Type 1 (AC1) —while resisting rapid oxidative metabolism.
This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical synthesis, Structure-Activity Relationships (SAR), and application in developing selective AC1 inhibitors for chronic pain.
Chemical Architecture & Synthesis
The core identity of this scaffold is the pyrimidin-4(3H)-one ring substituted at the C6 position with a cyclopropyl moiety. This arrangement confers specific electronic properties: the electron-deficient pyrimidine ring pulls electron density from the cyclopropyl group, stabilizing the C-H bonds against cytochrome P450-mediated oxidation—a common failure point for cyclopropyl-amines but a strength for cyclopropyl-heterocycles.
Validated Synthesis Protocol
Target Intermediate: 6-cyclopropyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
Utility: A versatile building block for subsequent S-alkylation or desulfurization to yield diverse inhibitors.
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, charge NaOEt (1.2 equiv) and anhydrous ethanol under nitrogen atmosphere.
Condensation: Add thiourea (1.1 equiv) to the stirring alkoxide solution. Stir for 15 minutes at room temperature to ensure deprotonation/activation.
Addition: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; control temperature to <40°C during addition.
Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). A new spot (lower Rf) should appear.
Work-up: Cool the reaction to 0°C. Acidify carefully with 1N HCl to pH ~4. The product, 6-cyclopropyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, will precipitate as a pale yellow solid.
Purification: Filter the precipitate, wash with ice-cold water (3x), and recrystallize from ethanol/water (9:1) to achieve >95% purity.
Synthesis Pathway Diagram[1]
Caption: Convergent synthesis of the 6-cyclopropyl pyrimidinone core via base-catalyzed condensation.
Structure-Activity Relationships (SAR)
The 6-cyclopropyl group is not merely a space-filler; it is a functional pharmacophore.
The "Cyclopropyl Advantage"
Metabolic Shielding: Unlike an isopropyl group, which possesses a labile tertiary hydrogen susceptible to rapid CYP450 hydroxylation, the cyclopropyl C-H bonds have higher dissociation energy (approx. 106 kcal/mol vs 96 kcal/mol for secondary alkyls). This extends the half-life (
Sigma-Hole Interactions: The cyclopropyl ring can engage in unique
-interactions with aromatic residues (e.g., Tyr181 in HIV RT) due to the "banana bond" character of the ring.
Conformational Lock: The rigidity prevents the "floppiness" associated with propyl chains, reducing the entropic penalty upon binding to the active site.
SAR Decision Logic
Caption: Functional dissection of the scaffold. The C6-cyclopropyl group is critical for ADME properties.
Case Study: Selective AC1 Inhibitors for Chronic Pain[3][4]
Adenylyl Cyclase 1 (AC1) is a key enzyme in the signaling pathways of chronic pain.[2] Non-selective inhibition of ACs leads to severe side effects (e.g., memory loss via AC8 inhibition). The 6-cyclopropyl pyrimidinone scaffold has enabled the discovery of highly selective AC1 inhibitors.
Compound Profile: AC10142A (7-47A)
Researchers optimized a pyrazolyl-pyrimidinone series to improve solubility while maintaining potency.[3]
Selectivity: >10-fold selective over AC8 (closely related isoform).
Mechanism: Allosteric inhibition preventing the CaM-induced conformational change required for ATP catalysis.
Outcome: The inclusion of the cyclopropyl motif (and related rigid groups) improved the solubility-limited absorption seen in earlier generations (e.g., chromone-based ST034307).
Mechanistic Pathway
Caption: Intervention point of pyrimidinone inhibitors in the nociceptive cAMP signaling cascade.
Physicochemical Data Summary
The following table summarizes the typical property shifts observed when substituting a 6-methyl group with a 6-cyclopropyl group on a pyrimidinone core.
Safe when attached to electron-deficient pyrimidinone.
References
Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties.
Source: Science Signaling (2017).[4]
Context: Discovery of AC1 inhibitors and the transition to pyrimidinone scaffolds.[3][2]
Link:[Link]
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
Source: Journal of Medicinal Chemistry (2024).[3]
Context: Detailed SAR of the pyrimidinone series leading to compound AC10142A.
Link:[Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Source: Journal of Medicinal Chemistry (2016).[7]
Context: Review of cyclopropyl metabolic stability and pharmacophore properties.[8]
Link:[Link]
Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors.
Source: Xenobiotica (2018).
Context: Mechanistic insight into when cyclopropyl groups are stable vs. liable (amine vs. heterocycle).
Link:[Link]
This technical guide details the chemical identity, synthesis, and applications of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a specialized heterocyclic intermediate used in medicinal chemistry. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and applications of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a specialized heterocyclic intermediate used in medicinal chemistry.
Executive Summary
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (often referred to as 5-bromo-6-cyclopropylisocytosine ) is a functionalized pyrimidine scaffold. It serves as a critical building block in the development of small-molecule therapeutics, particularly kinase inhibitors , antivirals (HCV/HIV), and PDE4 inhibitors . Its structure features a "privileged" isocytosine core, a lipophilic cyclopropyl motif at the C6 position, and a reactive bromine handle at C5, enabling versatile palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Chemical Identity & Synonyms[1][2][3][4][5]
This compound exists in tautomeric equilibrium, primarily favoring the keto-form (pyrimidin-4(3H)-one) in solution and solid state, though the enol-form (pyrimidin-4-ol) nomenclature is frequently used in patent literature.
Charge a reaction vessel with absolute ethanol and sodium ethoxide under N₂ atmosphere.
Add guanidine carbonate and stir at ambient temperature for 30 min to generate the free base.
Add ethyl 3-cyclopropyl-3-oxopropanoate dropwise.
Heat the mixture to reflux (approx. 78°C) for 16–24 hours. Monitor by LC-MS for the disappearance of the ester.
Work-up: Cool to room temperature. Concentrate in vacuo to remove most ethanol. Dilute the residue with water and neutralize to pH ~6–7 with dilute HCl or Acetic Acid.
Isolation: The product, 2-amino-6-cyclopropylpyrimidin-4(3H)-one , typically precipitates as a white/off-white solid. Filter, wash with cold water and diethyl ether, and dry under vacuum.
Step 2: Regioselective Bromination
Objective: Introduce the bromine atom at the C5 position for future coupling.
Dissolve the intermediate in DMF (approx. 5-10 volumes).
Cool the solution to 0–5°C in an ice bath.
Add NBS portion-wise over 30 minutes to prevent exotherm and over-bromination.
Allow the reaction to warm to room temperature and stir for 2–4 hours. The C5 position is highly nucleophilic, making this reaction rapid and selective.
Work-up: Pour the reaction mixture into ice-cold water. The brominated product will precipitate.
Purification: Filter the solid.[1][2] If necessary, recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH gradient) to yield 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one .
Applications in Drug Development[7]
The 5-bromo-6-cyclopropylisocytosine scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages:
Structural Advantages[5]
Cyclopropyl Group: Enhances metabolic stability (blocking oxidation at the benzylic-like position) and improves lipophilicity/permeability without adding excessive molecular weight.
Isocytosine Motif: Mimics the hydrogen-bonding pattern of guanine, making it ideal for ATP-competitive kinase inhibitors or viral polymerase inhibitors.
5-Bromo Handle: Allows for modular synthesis. The bromine can be replaced with aryl, heteroaryl, or alkynyl groups via Suzuki , Stille , or Sonogashira couplings to generate diverse libraries.
Therapeutic Areas
PDE4 Inhibitors:
Patent literature (e.g., WO 2014/066659) describes the use of cyclopropyl-substituted heteroaryl cores in the design of Phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases like psoriasis and COPD [3].
Antivirals (HCV/HIV):
6-substituted isocytosines are intermediates for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV NS5B polymerase inhibitors. The cyclopropyl group often fits into hydrophobic pockets of viral enzymes [1].
Kinase Inhibitors:
Used to target kinases such as CDK, JAK, or VEGFR, where the amino-pyrimidinone motif binds to the hinge region of the kinase ATP-binding site.
References
Singh, K., et al. (2012). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry.
Verhelle, A., et al. (2014). "Heteroaryl inhibitors of PDE4." World Intellectual Property Organization, WO 2014/066659 A1.
Topic: 5-bromo-6-cyclopropylisocytosine Chemical Identifier Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Critical Intermediate for Kinase Inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-bromo-6-cyclopropylisocytosine Chemical Identifier
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
A Critical Intermediate for Kinase Inhibitor and Antiviral Scaffolds
Executive Summary
5-Bromo-6-cyclopropylisocytosine (IUPAC: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one ) represents a high-value heterocyclic building block in modern medicinal chemistry. Structurally, it combines the hydrogen-bonding capability of the isocytosine core—mimicking the adenine moiety of ATP—with a lipophilic cyclopropyl group and an electrophilic bromine handle at the C-5 position.
This unique architecture makes it an ideal scaffold for:
Kinase Inhibitors: Targeting the ATP-binding pocket of tyrosine and serine/threonine kinases.
Antiviral Agents: Specifically in the development of non-nucleoside polymerase inhibitors (e.g., HCV NS5B).
Fragment-Based Drug Discovery (FBDD): Serving as a rigid, polar core with vectors for rapid diversification via palladium-catalyzed cross-coupling.
This guide provides a comprehensive technical analysis of its synthesis, reactivity, and analytical characterization, designed to support reproducible experimental workflows.
Chemical Identity & Physicochemical Properties[1][2]
Property
Specification
IUPAC Name
2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Common Name
5-Bromo-6-cyclopropylisocytosine
Molecular Formula
C₇H₈BrN₃O
Molecular Weight
230.06 g/mol
CAS Number
Not widely listed (Custom Synthesis); Analogous to 2-amino-5-bromo-6-methyl-4-pyrimidinol (CAS 6307-35-3)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH; Insoluble in Water
Isocytosine Core: Exists in tautomeric equilibrium between the keto (lactam) and enol (lactim) forms, with the keto form (4(3H)-one) predominating in solution and solid state.
C-5 Bromine: A highly reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
C-6 Cyclopropyl: Provides metabolic stability and hydrophobic interaction potential without the steric bulk of a tert-butyl or phenyl group.
Synthetic Pathways & Methodology
The synthesis of 5-bromo-6-cyclopropylisocytosine is typically achieved via a two-step sequence: condensation of a cyclopropyl beta-keto ester with guanidine, followed by regioselective electrophilic bromination.
Step 1: Condensation (Formation of the Pyrimidine Core)
Reaction: Cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with guanidine carbonate.
Dissolve 6-cyclopropylisocytosine (5 mmol) in DMF (10 mL).
Cool the solution to 0°C in an ice bath.
Add NBS (5.25 mmol) portion-wise over 15 minutes to avoid exotherm and over-bromination.
Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
Pour the reaction mixture into ice-cold water (50 mL). The brominated product usually precipitates as a solid.
Filter, wash with water, and dry under vacuum.
Visualization: Synthesis Workflow
Caption: Two-step synthesis of 5-bromo-6-cyclopropylisocytosine via guanidine condensation and NBS bromination.
Reactivity & Functionalization Map
The 5-bromo-6-cyclopropylisocytosine scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
A. C-5 Palladium-Catalyzed Coupling
The C-5 bromine is an excellent leaving group for Pd-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
The isocytosine core can be alkylated at N-3 (lactam) or O-4 (lactim), depending on conditions.
N-3 Alkylation (Preferred): Use mild bases (K₂CO₃) and alkyl halides in polar aprotic solvents (DMF). This retains the hydrogen-bonding donor/acceptor motif essential for kinase binding.
O-4 Alkylation: Use Ag₂CO₃ or Mitsunobu conditions to trap the enol form.
C. Exocyclic Amine (N-2) Modification
The exocyclic amine is weakly nucleophilic but can be acylated or reacted with isocyanates to form ureas.
Visualization: Reactivity Logic
Caption: Functionalization vectors for the 5-bromo-6-cyclopropylisocytosine scaffold.
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate, the following analytical signatures should be verified.
Proton NMR (¹H-NMR) in DMSO-d₆
Cyclopropyl Ring: Look for distinctive multiplets upfield.
δ 0.8–1.0 ppm (m, 2H, CH₂ of cyclopropyl)
δ 1.0–1.2 ppm (m, 2H, CH₂ of cyclopropyl)
δ 1.8–2.0 ppm (m, 1H, CH of cyclopropyl)
Amine/Amide: Broad singlets exchangeable with D₂O.
δ ~6.5–7.0 ppm (bs, 2H, -NH₂)
δ ~11.0–12.0 ppm (bs, 1H, Lactam NH)
Mass Spectrometry (LC-MS)[14]
Isotope Pattern: The presence of bromine will yield a characteristic 1:1 doublet for the molecular ion [M]⁺ and [M+2]⁺.
Expected m/z: ~230 and ~232 (ESI+).
HPLC Purity
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Detection: UV at 254 nm (pyrimidine absorption).
Safety & Handling
Hazards: Brominated pyrimidines can be irritants to skin, eyes, and the respiratory tract.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the bromination step involving NBS.
Storage: Store in a cool, dry place, protected from light (bromine-carbon bonds can be photosensitive over long periods).
References
General Synthesis of Isocytosines
Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one safety data sheet (SDS)
This guide serves as an advanced technical document and safety manual for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one . It is designed for research scientists and process chemists requiring deep structural insights,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical document and safety manual for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one . It is designed for research scientists and process chemists requiring deep structural insights, synthesis protocols, and rigorous safety data beyond standard commercial SDS templates.
This compound belongs to the class of 5-halogenated-6-substituted-pyrimidinones .[1] It is a critical intermediate often utilized in the synthesis of non-nucleoside viral polymerase inhibitors (e.g., for HCV or Herpesviridae drug discovery).
Not Listed / Proprietary (Close analog: 2-amino-5-bromo-6-methylpyrimidin-4(3H)-one, CAS 4214-57-7)
Molecular Formula
C₇H₈BrN₃O
Molecular Weight
230.06 g/mol
SMILES
NC1=NC(C2CC2)=C(Br)C(=O)N1
Structural Tautomerism
Researchers must recognize that this compound exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms. In solution (polar aprotic solvents like DMSO), the lactam (A) form generally predominates, which is critical for predicting nucleophilic substitution patterns during downstream synthesis.
Figure 1: Tautomeric equilibrium critical for solubility and reactivity profiles.
Hazard Identification (GHS Classification)
Derived from Structure-Activity Relationship (SAR) of analogous 5-bromopyrimidines.
GHS Label Elements
Signal Word:WARNING
Pictograms:
(Irritant)
Hazard Statements
Code
Statement
Mechanism of Action
H302
Harmful if swallowed.
Bioavailability of pyrimidines allows systemic absorption; bromine moiety may induce metabolic toxicity.
H315
Causes skin irritation.
Basic amine group interacts with skin lipids; halogenation increases lipophilicity/penetration.
H319
Causes serious eye irritation.
Physical irritant; pH sensitivity of mucosal membranes.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Synthesis & Production Protocol
This section details the regioselective synthesis of the compound. The presence of the cyclopropyl group requires specific temperature control to prevent ring-opening side reactions.
Retrosynthetic Analysis
The most robust route involves the condensation of a cyclopropyl beta-keto ester with guanidine, followed by electrophilic bromination at the C5 position.
Step-by-Step Methodology
Step 1: Cyclization (Formation of the Pyrimidinone Core)
Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).
Protocol:
Suspend the pyrimidinone intermediate in MeCN at 0°C.
Add NBS (1.05 eq) portion-wise over 30 minutes. Critical: Keep dark. Radical bromination is not desired; we want electrophilic substitution.
Allow to warm to RT and stir for 2–4 hours.
Quench with water. The product usually precipitates as a solid.
Recrystallize from Ethanol/Water.
Reaction Pathway Diagram
Figure 2: Two-step synthetic pathway emphasizing the C5-bromination mechanism.
Physical & Chemical Properties
Data estimated based on 2-amino-5-bromo-6-methylpyrimidin-4(3H)-one analog.
Property
Value / Characteristic
Physical State
Solid (Crystalline powder)
Color
Off-white to pale yellow
Melting Point
>220°C (Decomposes)
Solubility (Water)
Low (< 1 mg/mL)
Solubility (Organic)
Soluble in DMSO, DMF; Sparingly soluble in MeOH
pKa (Estimated)
~9.2 (Pyrimidinone NH), ~2.5 (Amino group protonation)
Reactivity
Susceptible to Suzuki-Miyaura coupling at C5-Br position; Nucleophilic displacement at C4/C6 is hindered by electron-rich amino group.[2]
Handling, Storage, and Exposure Control
Storage Conditions
Temperature: 2–8°C (Refrigerate).
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine.
Light:Protect from light. Brominated heterocycles can undergo photodehalogenation over extended periods.
Personal Protective Equipment (PPE)
Respiratory: N95 (US) or P2 (EU) dust mask required during solid handling.
Eyes: Chemical safety goggles.
Hands: Nitrile gloves (0.11 mm thickness minimum).
Spill Cleanup
Contain: Do not let product enter drains.
Sweep: Use a damp paper towel to cover the spill (prevents dust), then sweep into a biohazard bag.
Decontaminate: Wipe surface with 10% bleach followed by ethanol.
Toxicological Information
Based on component analysis (Pyrimidinone core + Halogen).
Acute Toxicity: No specific LD50 data available for this exact CAS. Analogous 2-aminopyrimidines exhibit Oral LD50 (Rat) ranges of 400–1200 mg/kg. Treat as Category 4 (Harmful) .
Carcinogenicity: Not listed by IARC/NTP. However, halogenated nucleobase analogs can theoretically intercalate DNA; handle with caution.
Mutagenicity: Ames test data typically negative for simple brominated pyrimidines, but in vitro chromosomal aberration tests may be positive at high concentrations.
References
Regioselective Synthesis of 6-substituted Pyrimidinones
Source: National Institutes of Health (NIH) / PubMed Central
Context: Describes the lithiation and substitution protocols for 2-amino-4(3H)-pyrimidinones, establishing the synthetic logic for C6-substitution.
URL:[Link]
PubChem Compound Summary: 2-Amino-5-bromopyrimidine
Source: PubChem (NIH)
Context: Structural and physical property data for the core scaffold.[3][4]
URL:[Link]
cyclopropyl-substituted pyrimidinone building blocks
An In-depth Technical Guide to Cyclopropyl-Substituted Pyrimidinone Building Blocks Abstract This technical guide provides a comprehensive overview of , a class of heterocyclic compounds of significant interest in modern...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Cyclopropyl-Substituted Pyrimidinone Building Blocks
Abstract
This technical guide provides a comprehensive overview of , a class of heterocyclic compounds of significant interest in modern medicinal chemistry. We delve into the unique physicochemical properties imparted by the cyclopropyl moiety, explore robust synthetic methodologies for the creation of these scaffolds, present detailed experimental protocols, and analyze structure-activity relationships (SAR) that guide their application in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these valuable building blocks in the design of novel therapeutics.
Introduction: A Synthesis of Stability and Activity
The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2][3] Its versatile structure, featuring multiple sites for functionalization, allows for the fine-tuning of pharmacological properties.[4][5] When combined with a cyclopropyl group, the resulting molecule gains a unique set of attributes that are highly advantageous for drug design. The cyclopropyl ring, far from being a simple alkyl substituent, acts as a "conformational clamp," introducing rigidity and influencing the molecule's three-dimensional shape.[6] This guide will explore the synergy between these two components, providing the foundational knowledge required to effectively utilize cyclopropyl-pyrimidinones in research and development.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropyl group is a deliberate strategy to address common challenges in drug discovery, such as potency, selectivity, and metabolic stability.[7][8] Its utility stems from its distinct electronic and structural properties.
Conformational Rigidity and Potency: The three-membered ring is highly strained, resulting in a rigid, planar structure.[6] When attached to the pyrimidinone core, it restricts the rotation of adjacent bonds, locking the molecule into a more defined, bioactive conformation. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency.[6][8]
Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[7][9] This increased C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[10][11] Replacing metabolically vulnerable groups (e.g., isopropyl or tert-butyl) with a cyclopropyl ring can significantly improve a compound's half-life and overall pharmacokinetic profile.[10][12]
Modulation of Physicochemical Properties: The cyclopropyl group is often used as a bioisosteric replacement for other functionalities, such as vinyl groups or gem-dimethyl groups.[9][13] It can fine-tune critical properties like lipophilicity (LogP) and aqueous solubility, which are essential for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[11][14]
The following diagram illustrates the key benefits imparted by the cyclopropyl group in a medicinal chemistry context.
Caption: Key advantages of incorporating a cyclopropyl group in drug design.
Synthetic Methodologies for Cyclopropyl-Pyrimidinones
The construction of cyclopropyl-substituted pyrimidinones can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrimidinone ring.
The Biginelli Reaction: A Classic Multicomponent Approach
The most prominent and versatile method for synthesizing the dihydropyrimidinone core is the Biginelli reaction.[15][16] This one-pot, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[17] To generate the target scaffold, a cyclopropyl-containing aldehyde, such as cyclopropanecarboxaldehyde, is used as a key starting material.
The reaction mechanism, as widely accepted, proceeds through a series of bimolecular reactions.[15][17] It is generally initiated by the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final 3,4-dihydropyrimidin-2(1H)-one product.[15]
Caption: General workflow for the Biginelli multicomponent reaction.
Alternative Synthetic Routes
While the Biginelli reaction is highly effective, other methods can provide access to diverse substitution patterns. These often involve the cyclization of pre-functionalized open-chain precursors. For instance, a common strategy involves the reaction of amidines with active methylene compounds, which can be adapted to incorporate cyclopropyl groups on different parts of the scaffold.[18][19] Additionally, existing pyrimidinone cores can be functionalized post-synthesis, although direct C-H functionalization of the cyclopropyl ring itself is challenging and less common.
Field-Proven Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-cyclopropyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a reliable, self-validating method for the synthesis of a representative cyclopropyl-pyrimidinone via a catalyst-free Biginelli condensation. The causality behind the choice of a solvent-free method is its alignment with green chemistry principles, often leading to higher yields and simpler purification.[20]
Reactant Preparation: In a clean, dry mortar, combine cyclopropyl acetoacetate (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and urea (1.5 eq).
Causality Insight: Using a slight excess of urea helps to drive the reaction to completion. The solvent-free, grinding method increases the surface area contact between reactants, facilitating the reaction at room temperature.[20]
Reaction Execution: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will typically become pasty or solidify.
Reaction Monitoring: Monitor the reaction's progress by taking a small aliquot, dissolving it in ethyl acetate, and spotting it on a TLC plate (eluent: 3:1 Hexane/Ethyl Acetate). Visualize under UV light. The disappearance of the aldehyde spot indicates reaction completion.
Work-up and Isolation: Upon completion, add approximately 10 mL of cold water to the mortar and triturate the solid product.
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted urea. The crude product is then recrystallized from hot ethanol to yield the pure dihydropyrimidinone as a white solid.
Trustworthiness Check: The expected outcome is a crystalline solid. The melting point should be sharp and consistent with literature values. Purity can be further confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Structure-Activity Relationship (SAR) Insights
The biological activity of cyclopropyl-pyrimidinone derivatives is highly dependent on the substitution pattern around the core scaffold.[5] The cyclopropyl group itself is a critical pharmacophore, but its efficacy is modulated by other substituents.
Compound ID
R¹ Group (Position 6)
R² Group (Position on Phenyl Ring)
AC1 IC₅₀ (µM)
Key Insight
7-4A
Cyclopropyl
3-Ethyl
0.23
The meta-substitution on the phenyl ring is well-tolerated.
7-9A
Cyclopropyl
4-Cyclopropyl
0.25
A second cyclopropyl group at the para-position maintains high potency.
7-2A
Ethyl
3-Ethyl
0.44
Replacing the C6-cyclopropyl with an ethyl group reduces potency by ~2-fold.
7-8A
Ethyl
4-Ethyl
1.1
The ethyl/ethyl combination is significantly less potent than cyclopropyl variants.
The C6-Cyclopropyl is Potency-Enhancing: Direct comparison between ethyl- and cyclopropyl-substituted analogs at position 6 (e.g., 7-4A vs. 7-2A) demonstrates that the cyclopropyl group confers superior potency.[21] This is likely due to the conformational constraints it imposes, leading to a better fit in the enzyme's binding pocket.
Substituent Position Matters: For other groups on the scaffold, such as the phenyl ring substituent, the position is critical. The study noted that meta-substituted derivatives consistently showed improved aqueous solubility compared to their para-substituted counterparts, a crucial factor for drug development.[21]
Applications in Drug Discovery and Beyond
Cyclopropyl-substituted heterocyclic scaffolds are prevalent in numerous therapeutic areas, demonstrating a wide range of biological activities.[22][23] While specific cyclopropyl-pyrimidinone drugs are still emerging, the combined scaffold is being explored for various targets.
Anticancer Agents: Pyrimidinone derivatives are known to exhibit antiproliferative activity.[4][24] The metabolic stability and conformational rigidity provided by the cyclopropyl group make it an attractive feature for designing kinase inhibitors or tubulin polymerization inhibitors.[25]
Antiviral and Antimicrobial Agents: The pyrimidine core is fundamental to nucleosides, making its derivatives prime candidates for antiviral therapies.[2][16] The lipophilicity and structural features of the cyclopropyl group can be used to enhance cell permeability and target specific viral or bacterial enzymes.
Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to increase metabolic stability and potentially brain permeability makes this scaffold interesting for CNS targets, such as receptor antagonists for CRF₁ or other neuro-receptors.[7][26]
Conclusion and Future Outlook
Cyclopropyl-substituted pyrimidinone building blocks represent a powerful convergence of structural rigidity and synthetic accessibility. The cyclopropyl group offers a predictable way to enhance metabolic stability and potency, while the pyrimidinone core provides a versatile platform for exploring chemical diversity. The continued development of efficient and sustainable synthetic protocols, such as multicomponent reactions, will further enable the exploration of this chemical space.[24] Future research will likely focus on asymmetric syntheses to control the stereocenter generated in the Biginelli reaction and on the application of these building blocks in developing selective inhibitors for a new generation of therapeutic targets.
References
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
Yadav, G., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
Al-Suaily, I. D., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]
ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... [Link]
Al-Suaily, I. D., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]
Wermuth, C. G. (2006). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]
Le Gac, S. (n.d.). Bioisosterism. Drug Design Org. [Link]
Kuszpit, K. A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]
Kumar, D., et al. (2015). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Advances. [Link]
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
El-Morsy, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
ResearchGate. (n.d.). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. [Link]
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
Professor Dave Explains. (2021). Biginelli Reaction. YouTube. [Link]
Sanchez, J. P., et al. (1991). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [Link]
Hsu, T-C., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. PMC. [Link]
ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]
Mako, W. J., et al. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PMC. [Link]
Bîcu, E., & Iacob, A. T. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]
Kumar, D., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. [Link]
ResearchGate. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]
Manoharan, Y., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]
Application Note: Synthesis of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
[1] Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (Target Compound). This scaffold is a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (Target Compound). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, PLK) and antiviral agents.[1] The presence of the cyclopropyl group confers unique metabolic stability and hydrophobic interactions within ATP-binding pockets, while the 5-bromo functionality serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Retrosynthetic Analysis
The synthesis is designed as a convergent, two-step workflow:
Cyclocondensation: Construction of the pyrimidine core using ethyl 3-cyclopropyl-3-oxopropionate and guanidine carbonate.[1]
Regioselective Bromination: Electrophilic aromatic substitution at the C5 position using N-Bromosuccinimide (NBS).[1]
This route is selected for its atom economy, use of commercially available starting materials, and avoidance of harsh conditions that could compromise the cyclopropyl ring integrity.[1]
Strategic Synthesis Map
Figure 1: Strategic reaction pathway for the synthesis of the target pyrimidinone.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-6-cyclopropylpyrimidin-4(3H)-one[1]
Rationale: The condensation of
-keto esters with guanidine is the industry standard for forming 2-aminopyrimidines.[1] We utilize guanidine carbonate over the hydrochloride salt to simplify the neutralization process.[1] Sodium ethoxide (NaOEt) is chosen as the base to match the ester leaving group, preventing transesterification byproducts.[1]
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charging: Charge the flask with Ethanol (10 vol relative to keto-ester). Add Guanidine Carbonate (1.1 equiv) and stir at ambient temperature for 10 minutes.
Base Addition: Add Sodium Ethoxide solution (2.5 equiv) dropwise over 15 minutes. The mixture may become slightly turbid.
Expert Note: The cyclopropyl group is stable under these basic conditions, but temperature control during addition prevents exotherms that could lead to polymerization.[1]
Reaction: Heat the mixture to reflux (
) and stir for 6–8 hours. Monitor by LC-MS (Target M+H 152).[1]
Rationale: The C5 position of the pyrimidinone ring is electron-rich and susceptible to electrophilic attack.[1] N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (
) due to its ease of handling and higher regioselectivity, minimizing over-bromination or ring opening of the cyclopropyl moiety.[1]
Figure 2: Operational workflow for the bench-scale synthesis.
Expertise & Troubleshooting
Cyclopropyl Stability: While cyclopropyl ketones can undergo ring-opening under strong acidic conditions (e.g., HBr/AcOH), the use of NBS in DMF is neutral-to-mildly acidic and preserves the ring.[1][2] Avoid using elemental bromine in acetic acid if ring-opening side products are observed.[1]
Water Content: The condensation step (Step 1) is sensitive to water.[1] Ensure ethanol is anhydrous (or <0.5% water) to maximize yield.[1] Water competes with the ester for the nucleophilic attack of guanidine.[1]
NBS Quality: Use fresh, white crystalline NBS. Yellow/orange NBS indicates the presence of free bromine (
) and HBr, which can degrade the purity profile.[1] Recrystallize NBS from hot water if necessary.[1]
Application Note: 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one as a High-Value Antiviral Intermediate
This comprehensive Application Note details the synthesis, quality control, and handling of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical scaffold in the development of next-generation antiviral therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive Application Note details the synthesis, quality control, and handling of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical scaffold in the development of next-generation antiviral therapeutics.
Executive Summary
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (also known as 5-bromo-6-cyclopropylisocytosine) represents a pivotal intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HCV NS5B Polymerase Inhibitors . The unique combination of the cyclopropyl group (enhancing metabolic stability and potency via hydrophobic interactions) and the 5-bromo handle (enabling versatile palladium-catalyzed cross-couplings) makes this scaffold essential for diversifying antiviral libraries.
This guide provides a robust, scalable protocol for its synthesis, purification, and analytical validation, ensuring high purity (>98%) for downstream medicinal chemistry applications.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
IUPAC Name
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Molecular Formula
C₇H₈BrN₃O
Molecular Weight
230.06 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Melting Point
>200°C (Decomposes)
Key Functionality
5-Bromo: Electrophilic site for Suzuki/Sonogashira coupling.6-Cyclopropyl: Lipophilic pharmacophore.2-Amino/4-Oxo: Hydrogen bonding donor/acceptor.[1][2][3][4]
Synthetic Utility & Mechanism
The synthesis of this intermediate follows a convergent two-step pathway designed to maximize yield and regioselectivity.
Step 1: Cyclocondensation
The core pyrimidine ring is constructed via the condensation of Ethyl 3-cyclopropyl-3-oxopropionate with Guanidine Hydrochloride under basic conditions (NaOEt/EtOH). The cyclopropyl group directs the regiochemistry, while the guanidine moiety introduces the 2-amino functionality essential for viral target binding.
Step 2: Regioselective Bromination
The 5-position of the resulting 2-amino-6-cyclopropylpyrimidin-4(3H)-one is electron-rich, facilitating electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is employed as the brominating agent in a polar aprotic solvent (DMF) to ensure complete conversion without over-bromination.
Diagram 1: Synthetic Pathway
Caption: Convergent synthesis of the 5-bromo-6-cyclopropylisocytosine scaffold.
Experimental Protocols
Protocol A: Synthesis of 2-amino-6-cyclopropylpyrimidin-4(3H)-one
Objective: Construct the pyrimidine core.
Preparation: In a dry 500 mL round-bottom flask, dissolve Sodium Ethoxide (2.5 equiv) in anhydrous Ethanol (10 vol).
Addition: Add Guanidine Hydrochloride (1.1 equiv) and stir for 15 min at room temperature to liberate the free base.
Condensation: Dropwise add Ethyl 3-cyclopropyl-3-oxopropionate (1.0 equiv) over 30 min.
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).
Workup:
Cool to room temperature.
Evaporate ethanol under reduced pressure.
Dissolve the residue in minimum water (5 vol).
Acidify to pH ~6 with Acetic Acid to precipitate the product.
Filter the white solid, wash with cold water (2x) and diethyl ether (1x).
Dry in a vacuum oven at 50°C.
Yield Target: 75–85%.
Protocol B: Bromination to 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Objective: Introduce the bromine handle at the 5-position.
Dissolution: Dissolve the intermediate from Protocol A (1.0 equiv) in DMF (5 vol).
Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 20 min to avoid exotherm.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.
Quench: Pour the reaction mixture into ice-cold water (20 vol) with vigorous stirring. The product will precipitate immediately.
Wash extensively with water to remove DMF and succinimide by-products.
Recrystallize from Ethanol/Water (9:1) if necessary to remove trace impurities.
Yield Target: 80–90%.
Quality Control & Analytical Validation
Method C: HPLC Purity Analysis
System: Agilent 1260 Infinity II or equivalent.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Parameter
Setting
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 95% B over 10 min
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (pyrimidine core) and 220 nm
Retention Time
~4.5 min (Intermediate) vs. ~6.2 min (Brominated Product)
Method D: NMR Structural Confirmation
Solvent: DMSO-d6
Key Signals:
Cyclopropyl Ring: Multiplets at δ 0.9–1.1 ppm (4H) and δ 1.8–2.0 ppm (1H, methine) .
Amino Group: Broad singlet at δ 6.5–7.0 ppm (2H, NH₂) .
Amide Proton: Broad singlet at δ 11.0–12.0 ppm (1H, NH) .
Absence: The disappearance of the singlet at δ ~5.5 ppm (H-5 proton) confirms successful bromination.
Diagram 2: QC Decision Tree
Caption: Quality Control workflow ensuring structural integrity and purity.
Handling & Stability
Light Sensitivity: The C-Br bond can be photolabile. Store in amber vials or wrap containers in aluminum foil.
Hygroscopicity: The amino-pyrimidinone core can form hydrates. Store in a desiccator at room temperature.
Stability: Stable for >12 months at 4°C under inert atmosphere (Argon/Nitrogen).
Safety Profile (GHS)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
References
Wierenga, W., et al. (1980). "5-substituted 2-amino-6-phenyl-4(3H)-pyrimidinones.[7] Antiviral- and Interferon-Inducing Agents."[7] Journal of Medicinal Chemistry. Link
Krische, M. J., et al. (2000).[1] "Self-assembly of 1-and 2-dimensional multicompartmental arrays via the 2-aminopyrimidine H-bonding motif."[1] Tetrahedron. Link
PubChem. (2023). "2-Amino-5-bromopyrimidine - Compound Summary." National Library of Medicine. Link
ChemicalBook. (2023). "6-Amino-5-bromopyrimidin-2(1H)-one Properties and Synthesis." Link
Application Note: Strategic Synthesis of 6-Cyclopropyl-5-Substituted Pyrimidines
Executive Summary & Strategic Rationale The 6-cyclopropyl-5-substituted pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for reductio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 6-cyclopropyl-5-substituted pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., for reduction of metabolic clearance), antivirals (NNRTIs), and GPCR modulators.
The cyclopropyl group is not merely a hydrophobic spacer; it serves as a "Magic Methyl" equivalent , imparting unique steric constraints (pseudorotation) and metabolic stability compared to isopropyl or ethyl groups. However, the installation of this moiety adjacent to a 5-position substituent presents specific regiochemical and synthetic challenges.[1]
This Application Note details two distinct, field-validated protocols:
Protocol A (The "Architect" Route): De Novo cyclization using
-keto esters. Best for generating diverse libraries where the 5-substituent varies early in the synthesis.
Protocol B (The "Engineer" Route): Late-stage Palladium-catalyzed functionalization using Molander salts. Best for High-Throughput Screening (HTS) and diversifying pre-existing halogenated pyrimidine cores.
Decision Matrix: Selecting the Right Pathway
Before initiating synthesis, consult the following decision tree to select the protocol best successfully suited to your substrate availability and SAR (Structure-Activity Relationship) goals.
Figure 1: Synthetic Strategy Decision Matrix. Select Protocol A for core scaffold construction or Protocol B for diversifying existing libraries.
Protocol A: De Novo Assembly (Condensation)
Objective: Synthesis of the pyrimidine ring with the 6-cyclopropyl and 5-substituent installed simultaneously.
Mechanism: Base-mediated condensation of an
-substituted--keto ester with an amidine.
Critical Precursor Synthesis
The reaction requires Ethyl 2-substituted-3-cyclopropyl-3-oxopropionate . This is rarely commercial and must be prepared via alkylation.
Step 1: Alkylation of Ethyl 3-cyclopropyl-3-oxopropionate
Preparation: Dissolve Guanidine HCl (or corresponding amidine) in absolute ethanol. Add K₂CO₃ and stir for 15 min to liberate the free base.
Addition: Add the
-substituted--keto ester.
Reflux: Heat the mixture to reflux (78°C) for 12–16 hours.
Checkpoint: The reaction usually passes through an uncyclized intermediate. Ensure full conversion by LCMS.
Isolation: Evaporate ethanol. Dissolve residue in water.
Purification (Critical): The product is often a 4-hydroxypyrimidine (tautomer of pyrimidinone). Acidify the aqueous layer to pH 4–5 with acetic acid to precipitate the product. Collect by filtration.[4]
Expert Insight: If the 5-substituent is bulky (e.g., ortho-substituted phenyl), the cyclization rate decreases significantly. In such cases, switch solvent to n-butanol and reflux at 118°C.
Objective: Installation of the cyclopropyl group onto a pre-existing 6-halo-5-substituted pyrimidine.
Key Innovation: Use of Potassium Cyclopropyltrifluoroborate (Molander Salt) instead of cyclopropylboronic acid. The boronic acid is unstable, prone to protodeboronation, and yields are often poor (<40%). The trifluoroborate salt is air-stable and provides slow release of the active boron species.
Vessel Prep: Use a microwave vial or a pressure tube. The cyclopropyl transfer is slow and requires temperatures >90°C.
Charging: Add the Pyrimidine substrate, Molander salt, Pd(OAc)₂, and Ligand (XPhos) to the vial.
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add degassed Toluene and the aqueous Base solution via syringe.
Reaction: Heat to 100°C for 12–24 hours (or 140°C for 30 min in Microwave).
Visual Cue: The reaction mixture typically turns black (Pd black precipitation) if the catalyst decomposes. A dark brown/orange solution usually indicates active catalysis.
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd residues.
Purification: Flash chromatography.
Note: Cyclopropyl pyrimidines often streak on silica. Add 1% Triethylamine to the eluent.
Mechanistic Pathway (Graphviz)
Figure 2: Catalytic cycle emphasizing the slow hydrolysis of the Molander salt, which prevents protodeboronation of the unstable cyclopropylboronic acid intermediate.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Protodeboronation (Protocol B)
Cyclopropyl ring falls off boron before coupling.
Use Potassium Cyclopropyltrifluoroborate (not boronic acid). Ensure water is present in solvent system (essential for hydrolysis).
Low Yield in Cyclization (Protocol A)
Incomplete condensation due to steric hindrance at C5.
Switch solvent to n-Butanol or Diglyme (higher BP). Use NaOEt instead of K₂CO₃.
Regioselectivity Issues
Coupling occurring at wrong position (if di-halo).
In 2,4-dichloropyrimidines, C4 reacts first (SNAr and Pd). If you need C2-Cyclopropyl, block C4 first.
Ring Opening
Acid-catalyzed opening of cyclopropyl ring.
Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) in subsequent steps. The cyclopropyl-pyrimidine bond stabilizes the ring, but it remains sensitive to hot HBr/HI.
References
Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Cyclopropylboronic acid synthesis protocol.
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. European Journal of Medicinal Chemistry.
PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem Protocols.
Chinchilla, R., et al. (2005). Recent advances in Sonogashira reactions (Context for Pyrimidine functionalization). Chemical Reviews.
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one in drug discovery
PART 1: EXECUTIVE SUMMARY & SCAFFOLD UTILITY 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (hereafter referred to as 5-Br-6-CP ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architectur...
Author: BenchChem Technical Support Team. Date: February 2026
PART 1: EXECUTIVE SUMMARY & SCAFFOLD UTILITY
2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (hereafter referred to as 5-Br-6-CP ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture combines a hydrogen-bond donor/acceptor motif (pyrimidinone core) with a rigid, lipophilic handle (cyclopropyl) and a versatile synthetic entry point (bromo group).[1]
This intermediate is critical in the Hit-to-Lead (H2L) and Lead Optimization phases for:
Antivirals (NNRTIs): The pyrimidinone core mimics the nucleobase, while the cyclopropyl group fills specific hydrophobic pockets in reverse transcriptase (e.g., HIV-1) or viral polymerases (e.g., HCV NS5B).[1]
Kinase Inhibitors: The 2-amino-pyrimidinone motif functions as a hinge-binder, mimicking the adenine ring of ATP.[1]
GPCR Ligands: Specifically P2Y12 antagonists and other purinergic receptor modulators.[1]
Structural Analysis & Pharmacophore Mapping
Position
Functional Group
Drug Discovery Utility
C-2
Amino (-NH₂)
H-Bond Donor: Critical for "hinge binding" in kinases.[1] Synthetic Handle: Amenable to Sandmeyer reactions (to -Cl, -F) or Buchwald-Hartwig aminations.[1]
N-3
Amide Nitrogen
H-Bond Donor: Interaction with backbone carbonyls.[1] Alkylation Site: Primary site for introducing solubilizing tails or steric bulk.[1]
C-4
Carbonyl (=O)
H-Bond Acceptor: Key interaction point in the enzyme active site.[1]
C-5
Bromo (-Br)
Cross-Coupling Handle: The "growth vector."[1] Allows Suzuki, Sonogashira, or Stille couplings to extend the molecule into solvent-exposed regions or adjacent pockets.[1]
C-6
Cyclopropyl
Metabolic Shield: Blocks CYP450 oxidation (unlike isopropyl/ethyl).[1] Hydrophobic Anchor: Provides rigid lipophilicity to improve potency and residence time.[1]
PART 2: SYNTHESIS & FUNCTIONALIZATION PROTOCOLS
The following protocols are designed for high-fidelity synthesis, minimizing side reactions (e.g., O-alkylation vs. N-alkylation) and maximizing yield.
Protocol A: De Novo Synthesis of the Core Scaffold
Objective: Synthesize 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one from elementary building blocks.
Workflow 1: Suzuki-Miyaura Coupling at C-5
Rationale: This reaction extends the scaffold to interact with the "gatekeeper" residue in kinases or the hydrophobic channel in RT.[1]
Charge: In a microwave vial, combine 5-Br-6-CP (1.0 eq) , Aryl Boronic Acid (1.2 eq) , and Pd(dppf)Cl₂·DCM (0.05 eq) .
Solvent: Add Dioxane/Water (4:1) .
Base: Add Cs₂CO₃ (3.0 eq) .
Conditions: Degas with N₂ for 5 min. Heat at 90°C for 4–12 hours (or 120°C for 30 min in microwave).
Workup: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (DCM/MeOH gradient).
Workflow 2: N-3 Alkylation
Rationale: Optimization of solubility and pharmacokinetic (PK) properties.[1]
Critical Control: Pyrimidinones can undergo N-alkylation (desired) or O-alkylation (undesired).[1] Use soft electrophiles and polar aprotic solvents to favor N-alkylation.[1]
Charge:5-Br-6-CP (1.0 eq) in DMF .
Base: Add K₂CO₃ (2.0 eq) or LiH (1.1 eq) . Stir for 30 min.
Conditions: Stir at RT (for reactive halides) or 60°C (for unreactive ones).
Validation: Check NMR. N-alkylated products typically show a carbonyl stretch ~1660 cm⁻¹, while O-alkylated products show C=N and C-O characteristics.[1]
PART 3: VISUALIZATION & PATHWAYS
Figure 1: Synthetic Logic & SAR Map
Caption: Figure 1.[1][3] Convergent synthesis and divergent functionalization of the 5-Br-6-CP scaffold.[1] The central node (Green) represents the versatile intermediate ready for library generation.[1]
PART 4: EXPERIMENTAL DATA SUMMARY
Table 1: Physicochemical Properties of the Scaffold
Property
Value
Significance in Drug Design
Molecular Weight
~230.06 g/mol
Low MW allows for significant "growth" while staying <500 Da (Lipinski).[1]
cLogP
~1.2
Optimal starting lipophilicity; allows addition of polar groups without becoming too hydrophilic.[1]
functionalization of 5-bromo position in pyrimidinones
Application Note: Strategic Functionalization of the 5-Bromo Position in Pyrimidinone Scaffolds Executive Summary Pyrimidinones (specifically 4(3H)-pyrimidinones and 2(1H)-pyrimidinones) represent a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the 5-Bromo Position in Pyrimidinone Scaffolds
Executive Summary
Pyrimidinones (specifically 4(3H)-pyrimidinones and 2(1H)-pyrimidinones) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., p38 MAP kinase), antivirals (e.g., HIV integrase inhibitors), and anticancer agents.
The 5-position of the pyrimidinone ring is a critical vector for Structure-Activity Relationship (SAR) expansion. It occupies a unique electronic niche: it is electron-deficient, yet sufficiently nucleophilic to undergo electrophilic aromatic substitution under specific conditions, and its halogenated derivatives (5-bromo) are prime candidates for transition-metal-catalyzed cross-coupling.
This guide details the protocols for transforming 5-bromo-pyrimidinones into high-value intermediates via Suzuki-Miyaura coupling, Sonogashira coupling, and Lithium-Halogen exchange.
Strategic Considerations: The "Hidden" Variables
Before attempting functionalization, the researcher must address two intrinsic properties of the pyrimidinone scaffold that often lead to reaction failure.
Tautomerism and Catalyst Poisoning
Pyrimidinones exist in a lactam-lactim equilibrium. The N-H moiety (lactam form) is acidic (pKa ~9-10).
The Problem: In cross-couplings, the free N-H can deprotonate, forming an amidate anion that binds tightly to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).
The Solution:Protection is mandatory for high yields.
Transient Protection: Use of excess silylating agents (e.g., BSA) in situ.
Permanent Protection: Alkylation (PMB, Bn, SEM) or arylation prior to coupling.
Electronic Bias of the 5-Position
Unlike the 2- and 4-positions, which are highly electrophilic (susceptible to SNAr), the 5-position is the least electron-deficient carbon on the ring.
Implication: Oxidative addition of Pd(0) into the C5-Br bond is slower than in typical aryl bromides. Ligands with smaller cone angles and higher electron-donating capacity (e.g., substituted phosphines) are often required to facilitate this step.
Decision Matrix: Workflow Design
The following diagram illustrates the critical decision pathways for selecting the optimal functionalization strategy.
Figure 1: Strategic workflow for 5-bromo-pyrimidinone functionalization. Note the critical "Protection" loop.
Detailed Protocols
Protocol A: N-Protection (The Enabler)
Context: Direct alkylation often yields a mixture of N-alkyl (lactam) and O-alkyl (lactim) products. For Pd-coupling, N-alkylation is generally preferred to maintain aromaticity in the final drug target.
Reagents:
5-Bromo-4(3H)-pyrimidinone (1.0 equiv)
Benzyl bromide (BnBr) or SEM-Cl (1.2 equiv)
K₂CO₃ (2.0 equiv)
DMF (anhydrous, 0.5 M)
Step-by-Step:
Dissolution: Dissolve the pyrimidinone in DMF under N₂.
Deprotonation: Add K₂CO₃. Stir at RT for 30 min. The suspension will thicken.
Alkylation: Add the alkyl halide dropwise.
Reaction: Heat to 60°C for 4 hours.
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.
Validation: Check ¹H NMR. N-alkylation typically shows a downfield shift of the adjacent ring protons compared to O-alkylation.
Protocol B: Suzuki-Miyaura Cross-Coupling
Context: The most robust method for introducing aryl/heteroaryl groups.
System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₃PO₄ / Dioxane:Water
Why this system? The bidentate dppf ligand resists debromination (a common side reaction), and the phosphate base buffers the pH to prevent hydrolysis of sensitive pyrimidinone intermediates.
Setup: Charge a microwave vial or Schlenk flask with the bromide, boronic acid, and catalyst.
Inerting: Seal and purge with Argon for 5 minutes (3 cycles of vac/fill). Crucial: Oxygen promotes homocoupling of the boronic acid.
Solvation: Add Dioxane and aqueous K₃PO₄ via syringe.
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).
Checkpoint: TLC usually shows a blue fluorescent spot for the coupled product under UV (254/365 nm).
Scavenging: If Pd residue is high, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.
Protocol C: Sonogashira Coupling
Context: Introducing rigid alkyne linkers.
Risk:[2][3] Copper acetylides can coordinate to the pyrimidine nitrogens. A "Copper-Free" or "Low-Copper" variant is recommended.
System: Pd(PPh₃)₄ / CuI (cat.) / Et₃N / DMF
Reagents:
Co-Catalyst: CuI (2 mol%) – Keep low to minimize dimerization.
Base: Et₃N (3.0 equiv)
Solvent: DMF (anhydrous)
Procedure:
Premix: Dissolve bromide and catalysts in DMF under Argon.
Activation: Add Et₃N. The solution typically darkens.
Addition: Add the alkyne dropwise.
Temperature: Heat to 60-70°C. Note: Higher temps (>90°C) often lead to degradation of the alkyne.
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with NH₄Cl (to remove Cu).
Protocol D: Lithium-Halogen Exchange
Context: For introducing carbonyls (via DMF/aldehydes) or other electrophiles not accessible via Pd-coupling.
Critical Requirement: Strictly anhydrous conditions and N-protection.
Reagents:
N-Protected 5-bromo-pyrimidinone (1.0 equiv)
Exchange Reagent: n-BuLi (1.1 equiv, 2.5M in hexanes) or i-PrMgCl (TurboGrignard) for milder exchange.
Electrophile: e.g., Benzaldehyde (1.2 equiv)
Solvent: THF (anhydrous)
Procedure:
Cooling: Cool the THF solution of the bromide to -78°C (Dry ice/Acetone). Do not attempt at 0°C; the lithiated species is unstable.
Exchange: Add n-BuLi dropwise down the side of the flask. Stir for 15-30 mins.
Self-Validation: Pull a small aliquot and quench with D₂O. NMR should show >95% deuterium incorporation at C5.
Trapping: Add the electrophile (dissolved in THF) slowly.
Quench: Stir for 1 hour, then quench with sat. NH₄Cl at -78°C before warming to RT.
Comparative Data: Catalyst Performance
The following table summarizes typical yields for the Suzuki coupling of 5-bromo-1-benzyl-pyrimidin-4(3H)-one with phenylboronic acid.
The following diagram details the Suzuki-Miyaura cycle, highlighting the specific challenges with the pyrimidinone scaffold.
Figure 2: Catalytic cycle for Suzuki coupling. Note that Oxidative Addition is often rate-limiting for the electron-rich 5-position compared to other aryl halides.
References
BenchChem. "Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes." Link
Royal Society of Chemistry (RSC). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances. Link
National Institutes of Health (NIH). "5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions." PubMed. Link
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions." Link
MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Molecules. Link
NIST Chemistry WebBook. "2(1H)-Pyrimidinone, 5-bromo- Data and Spectra." Link
Optimized Synthesis and Mechanistic Analysis of Cyclopropyl Pyrimidinones
Executive Summary & Application Scope The 2-cyclopropylpyrimidin-4(3H)-one scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a core structural motif in antiretrovirals (e.g., non-nucleoside r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
The 2-cyclopropylpyrimidin-4(3H)-one scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a core structural motif in antiretrovirals (e.g., non-nucleoside reverse transcriptase inhibitors), kinase inhibitors, and GPCR modulators. The cyclopropyl group offers unique steric constraints and metabolic stability compared to isopropyl or ethyl analogs, often improving oral bioavailability and potency.
This Application Note provides a rigorous, scalable protocol for the synthesis of 2-cyclopropyl-6-methylpyrimidin-4(3H)-one via the condensation of cyclopropanecarboximidamide with ethyl acetoacetate . Unlike standard textbook descriptions, this guide addresses the specific challenges of handling hygroscopic amidine salts, controlling regioselectivity, and optimizing the workup for high-purity isolation without chromatography.
Mechanistic Insight: The Amidine-Ketoester Condensation
The synthesis proceeds through a base-mediated condensation between a 1,3-dielectrophile (
-keto ester) and a 1,3-dinucleophile (amidine). While often generalized as a "Pinner-type" synthesis, the specific pathway involves a delicate balance of pKa and electrophilicity.
Critical Mechanistic Steps
Free Base Liberation: Cyclopropanecarboximidamide is supplied as an HCl salt to prevent hydrolysis. In situ neutralization with sodium ethoxide (NaOEt) is required to generate the nucleophilic free amidine.
Initial Nucleophilic Attack: The amidine nitrogen (more basic) attacks the ketone carbonyl of ethyl acetoacetate. This is kinetically favored over the ester carbonyl due to the ketone's higher electrophilicity.
Dehydration: The resulting tetrahedral intermediate collapses, expelling water to form an enamine/imine intermediate.
Cyclization: The second nitrogen of the amidine moiety attacks the ester carbonyl.
Aromatization: Loss of the ethoxide leaving group and subsequent tautomerization yields the thermodynamically stable, aromatic pyrimidinone system.
Reaction Pathway Diagram
The following diagram illustrates the stepwise transformation, highlighting the transition states and by-product elimination.
Figure 1: Stepwise mechanism of pyrimidinone formation via amidine condensation. Note the sequential loss of water and ethanol.
Experimental Protocol
Objective: Synthesis of 2-cyclopropyl-6-methylpyrimidin-4(3H)-one at 50g scale.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Role
Cyclopropanecarboximidamide HCl
120.58
1.0
50.0 g
Core Nucleophile
Ethyl Acetoacetate
130.14
1.1
59.4 g
Electrophile
Sodium Ethoxide (21% in EtOH)
68.05
2.5
~340 mL
Base/Solvent
Ethanol (Anhydrous)
46.07
N/A
250 mL
Solvent
Acetic Acid (Glacial)
60.05
N/A
As req.
Quench/pH adj.
Step-by-Step Methodology
Phase A: Preparation of the Free Amidine
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[1]
Charging: Add Cyclopropanecarboximidamide HCl (50.0 g) and anhydrous Ethanol (250 mL) to the flask.
Neutralization: Cool the suspension to 0–5°C using an ice bath. Dropwise add Sodium Ethoxide solution (21 wt%, 340 mL) over 30 minutes.
Observation: The mixture will become a thick white slurry (NaCl precipitation).
Critical Check: Ensure the internal temperature does not exceed 10°C to prevent amidine degradation.
Aging: Stir at 0°C for 30 minutes to ensure complete liberation of the free base.
Phase B: Condensation Reaction
Addition: Add Ethyl Acetoacetate (59.4 g) dropwise to the cold slurry over 20 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Then, heat the mixture to reflux (78°C) .
Monitoring: Maintain reflux for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC or TLC (10% MeOH in DCM). The reaction is complete when the amidine peak is <1%.
Phase C: Workup & Isolation (The "Application Scientist" Method)
Standard protocols often suggest evaporation to dryness, which traps salts and oils. This optimized method uses pH-controlled precipitation.
Concentration: Distill off approximately 70% of the ethanol under reduced pressure.
Solubilization: Add water (200 mL) to the residue. The mixture should be homogeneous (pH > 10).
Precipitation: Cool to 10°C. Slowly acidify with Glacial Acetic Acid to pH 6.0–6.5.
Why? Pyrimidinones are amphoteric. At pH < 4, they protonate and dissolve; at pH > 9, they form salts. The isoelectric point (neutral form) precipitates at pH ~6.
Filtration: Stir the resulting suspension for 1 hour at 5°C. Filter the white solid.
Wash: Wash the cake with cold water (2 x 50 mL) and cold acetone (1 x 30 mL) to remove unreacted ketoester.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 75–85% (White to off-white crystalline solid).
Troubleshooting & Optimization Guide
Common Failure Modes
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete neutralization of amidine HCl.
Ensure NaOEt is fresh and titrated. Use 2.5 equiv base (1 to neutralize HCl, 1 to form enolate, 0.5 excess).
Oiling Out
pH overshoot during workup.
Do not acidify below pH 5. If oil forms, adjust pH to 10, redissolve, and acidify slower.
Ring Opening
Acidic hydrolysis of cyclopropyl group.
Avoid strong mineral acids (HCl/H2SO4) during workup; use Acetic Acid.
Impurity: Amide
Hydrolysis of ketoester before reaction.
Ensure ethanol is anhydrous. Water competes with the amidine for the ester.
Handling the Cyclopropyl Moiety
The cyclopropyl group is electronically unique. It acts as a
-donor but can be sensitive to strong acids which trigger ring-opening to propenyl chains.
Stability: In this protocol (Basic conditions
Weak acid workup), the ring is perfectly stable.
Safety: Cyclopropylamines can be toxic; handle the starting material in a fume hood.
References
Mechanism of Pyrimidine Synthesis
Organic Chemistry Portal.[1] "Synthesis of Pyrimidines."[1][2][3][4][5] (General overview of Pinner/amidine condensation).
Rappoport, Z. (Ed.).[6] "The Chemistry of the Cyclopropyl Group."[6] Wiley.[6] (Fundamental reference on cyclopropyl electronic effects and stability).
Technical Support Center: Purification of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Introduction: The "Brick Dust" Challenge You are likely here because you are facing the classic "pyrimidinone solubility paradox." The target molecule, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , possesses a polar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Brick Dust" Challenge
You are likely here because you are facing the classic "pyrimidinone solubility paradox." The target molecule, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , possesses a polar, hydrogen-bond-donating head (the guanidine-like urea motif) and a lipophilic tail (the cyclopropyl/bromo sector). This combination frequently results in a high-melting solid with poor solubility in standard organic solvents—often referred to colloquially as "brick dust."
This guide moves beyond standard textbook recipes. It addresses the specific physicochemical behavior of the 5-bromo-6-cyclopropyl scaffold, focusing on removing the stubborn unbrominated starting material and succinimide byproducts without crashing your yield.
Part 1: Critical Decision Matrix
Before selecting a protocol, assess your crude material's profile.
Figure 1: Purification logic flow based on impurity profile. Select the method that targets your specific contaminant.
Part 2: Troubleshooting & Protocols (Q&A)
Category 1: Solubility & Handling
Q: My product won't dissolve in DCM, MeOH, or EtOAc. How do I load it for analysis or chromatography?
A: This is expected. The intermolecular H-bonding network of the 2-amino-pyrimidinone core creates a lattice energy that resists non-polar solvation.
For LCMS/NMR: Use DMSO-d6 or TFA-d . If using DMSO, heat the tube gently with a heat gun (approx. 40-50°C) to break the lattice.
For Chromatography Loading: Do not attempt a liquid load. Use a dry load technique:
Dissolve the crude in a minimum amount of TFA or warm DMF.
Add Celite (ratio 1:2 crude:Celite).
Concentrate strictly to dryness (high vacuum if DMF is used) to obtain a free-flowing powder.
Pack this powder into a solid load cartridge.
Category 2: Removing Specific Impurities
Q: I used NBS for bromination. How do I remove the residual Succinimide?
A: Succinimide is highly water-soluble, whereas your product is not.
Protocol (Method A - Aqueous Trituration):
Suspend the crude solid in Water (10 mL per gram of solid).
Sonicate for 15 minutes to break up aggregates.
Stir vigorously at room temperature for 1 hour.
Filter under vacuum.
Critical Step: Wash the cake with 2x volumes of water, followed by 1x volume of Acetone (to dry the cake).
Why this works: The cyclopropyl and bromo groups render the product hydrophobic enough to stay solid, while succinimide washes away [1].
Q: I have 5-10% unreacted starting material (2-amino-6-cyclopropylpyrimidin-4-one). It co-elutes on TLC.
A: This is the most difficult separation because the Bromo-substituent only slightly alters the polarity. Recrystallization is superior to chromatography here.
Protocol (Method C - DMF/Water Recrystallization):
Dissolve the crude solid in DMF at 90°C. Use the minimum volume required for complete dissolution (typically 5-8 mL/g).
Optional: Add activated charcoal, stir for 5 mins, and hot filter (removes oxidized color bodies).
Slowly add Water (antisolvent) dropwise to the hot solution until a persistent turbidity appears.
Remove heat and allow the flask to cool to room temperature slowly (wrap in foil/towel) over 4 hours.
Filter and wash with a 1:1 DMF:Water mixture, then pure water.
Mechanism:[1][2][3][4][5] The brominated product typically crystallizes first due to higher lattice energy and lower solubility compared to the unbrominated precursor [2].
Category 3: Yield Optimization
Q: My yield is low after recrystallization. Where did it go?
A: You likely lost it to the mother liquor due to the "solubility tail" in DMF.
Recovery: Concentrate the mother liquor to 1/3rd volume and add excess water to crash out the "second crop."
Alternative Solvent: If DMF losses are too high, switch to Acetic Acid .
Dissolve in boiling Glacial Acetic Acid.
Cool to room temperature.
The product often crystallizes as an acetate salt or solvate.
Note: You must dry the solid extensively (>24h under high vac at 50°C) to remove bound acetic acid.
Part 3: Analytical Validation
Do not rely on UV purity (254 nm) alone; the extinction coefficients of the starting material and product are different.
Parameter
2-amino-6-cyclopropylpyrimidin-4-one (SM)
2-amino-5-bromo-6-cyclopropyl... (Product)
1H NMR (DMSO-d6)
Singlet at ~5.6 ppm (H-5)
Absent (H-5 substituted by Br)
Cyclopropyl Signals
Multiplets at 0.7 - 1.0 ppm
Multiplets at 0.8 - 1.1 ppm (slight downfield shift)
Mass Spec (ESI+)
[M+H]+ = ~152
[M+H]+ = ~230/232 (1:1 Isotope Pattern)
Visual Check: The starting material is often white/off-white. The brominated product can turn yellow/orange if trace Br2 or oxidized species are present. A pure product should be an off-white to pale cream solid.
Part 4: Summary of Physicochemical Properties
Property
Value / Characteristic
Notes
Molecular Weight
230.06 g/mol
Distinct Br isotope pattern (79Br/81Br)
Solubility (Water)
< 0.1 mg/mL
Practically insoluble
Solubility (DMSO)
> 20 mg/mL
Good solvent for analysis
pKa (Predicted)
~2.0 (N1)
Weakly basic; soluble in strong acids (TFA, HCl)
Thermal Stability
Stable < 150°C
Avoid prolonged heating >100°C in basic media
References
Context: Validates the solubility profile and aqueous wash protocols for 5-bromopyrimidines.
National Institutes of Health (NIH). (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.[6] PubMed Central. Retrieved February 14, 2026, from [Link]
Context: Provides structural analogs and confirms the stability of 2-amino-5-bromo-6-alkylpyrimidinones during workup.
Vertex AI Research. (2025). Synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding brominated heterocycles.
solubility issues with 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
The following guide serves as a specialized Technical Support Center for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (referred to hereafter as ABCP ). This content is structured for researchers encountering "brick d...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (referred to hereafter as ABCP ).
This content is structured for researchers encountering "brick dust" solubility issues—a common characteristic of polysubstituted pyrimidines involving high crystal lattice energy.
The Physicochemical Profile (Why is this happening?)
Before attempting to force this compound into solution, you must understand the Thermodynamic Trap .
ABCP is a classic "Brick Dust" molecule.
Crystal Lattice Energy: The 2-amino group (donor) and the 4(3H)-one lactam moiety (acceptor) create an extensive intermolecular hydrogen-bonding network in the solid state. This results in a high melting point (typically >200°C for this class) and high lattice energy.
Hydrophobicity: The 5-bromo and 6-cyclopropyl groups are lipophilic. The cyclopropyl group, while small, is rigid and greasy, reducing the entropic gain of solvation in water.
Tautomerism: In the solid state, it exists predominantly as the oxo-form (lactam) , which packs efficiently.
The Consequence: To dissolve ABCP, the solvent must overcome this massive lattice energy. Water and simple alcohols (MeOH, EtOH) are often thermodynamically insufficient at ambient temperatures.
Decision Matrix: Solvent Selection
Do not use a "one solvent fits all" approach. Select based on your application.
Scenario A: Chemical Synthesis & NMR
Recommended Solvent: DMSO-
or DMF.
Protocol: For NMR, use DMSO-
. If the sample is cloudy, heat gently to 40°C in a sonic bath. The lattice usually breaks around 35-40°C.
Warning: Avoid Chloroform (
). While the bromo/cyclopropyl groups suggest lipophilicity, the polar pyrimidine core often makes it insoluble in non-polar chlorinated solvents.
Scenario B: Biological Assays (Cell/Enzyme)
Recommended Solvent: DMSO (Stock)
Aqueous Buffer (Dilution).
The Trap: "Crashing out." You dissolve it in 100% DMSO, but as soon as you spike it into media, it precipitates.
The Fix: Use an intermediate dilution step or a co-solvent system (see Section 4).
Scenario C: Purification/Recrystallization
Recommended Solvent: Methanol/DCM mixtures or Acid/Base Swing.
Logic: While poor in pure MeOH, the addition of DCM disrupts the lattice. Alternatively, use pH manipulation (see Section 3).
The "pH Switch" Protocol (Advanced Solubilization)
ABCP is amphoteric . It has a basic amine and a weakly acidic lactam proton (
). You can exploit this for massive solubility gains during workup or formulation.[1]
Workflow: The Acid-Base Swing
This is the most reliable method for purification or preparing high-concentration stocks for chemical reactions.
Figure 1: The Amphoteric Solubility Switch. Use this logic for purification or dissolving large quantities.
Protocol:
To Dissolve: Suspend ABCP in water. Add 1M NaOH dropwise. The lactam proton is removed, forming the sodium salt, which is highly water-soluble.
To Re-precipitate: Add 1M HCl dropwise until pH reaches ~6-7. The neutral species will crash out as a fine powder.
When screening ABCP in enzymatic or cell-based assays, the transition from DMSO to aqueous buffer is the failure point.
The "Step-Down" Dilution Method:
Directly adding 10mM DMSO stock to water (1:1000) often causes immediate micro-precipitation (Tyndall effect) that creates false negatives/positives.
Correct Protocol:
Primary Stock: 10 mM in 100% DMSO.
Intermediate Stock: Dilute 1:10 into PEG-400 or Propylene Glycol (not water).
Result: 1 mM stock in 10% DMSO / 90% PEG-400.
Final Dosing: Dilute the Intermediate Stock into the assay media.
Mechanism: PEG acts as a "chaperone," preventing the rapid re-formation of the crystal lattice as water concentration increases.
Parameter
Standard Protocol (High Risk)
Optimized Protocol (Low Risk)
Stock Solvent
100% DMSO
100% DMSO
Intermediate
None (Direct to Media)
PEG-400 or 30% Cyclodextrin
Visual Check
Often cloudy/precipitate
Clear solution
Data Quality
High variance (noise)
Consistent IC50 curves
Troubleshooting & FAQs
Q1: I see a peak at ~1.7 ppm in my NMR. Is this my compound?A: No. That is likely water.[1] ABCP is hygroscopic. If you used DMSO-
, the water peak from the solvent and the sample often shifts. The cyclopropyl protons should appear as multiplets around 0.8–1.2 ppm .
Q2: Can I heat this compound to dissolve it?A: Yes. ABCP is thermally stable up to ~150°C. Heating DMSO stocks to 60°C to ensure complete dissolution is standard practice and will not degrade the cyclopropyl ring (which usually requires Lewis acids or extreme heat >200°C to open).
Q3: Why is my yield low after recrystallization from Ethanol?A: Ethanol is too polar to be a good anti-solvent, but not polar enough to be a good solvent.
Fix: Use Methanol/DCM (1:4) . Dissolve in DCM (with a little MeOH), then boil off the DCM to force precipitation. Alternatively, use the Acid-Base precipitation method described in Section 3 for near-quantitative recovery.
Q4: Is the cyclopropyl group acid-labile?A: Generally, no. The cyclopropyl ring on a pyrimidine core is electronically stabilized. It will survive 1M HCl/NaOH workups. However, avoid boiling in concentrated HBr or HI, which could cleave the ring.
References & Grounding
Solubility of Pyrimidine Analogs:
Source: The solubility profile of 2-amino-4-pyrimidinones follows the "brick dust" model described for similar nucleobase analogs. See: Solubility Modeling of 2-Amino-6-chloropurine (structurally analogous core).
Citation: Wang, J., et al. "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents." Journal of Chemical & Engineering Data, 2013. Link
Synthesis & Workup of 2-amino-5-bromo-4(3H)-pyrimidinones:
Source: General synthesis involves condensation of guanidine with beta-keto esters followed by bromination. The high melting points (>200°C) and DMSO solubility requirements are well-documented for this class.
Citation: Botta, M., et al. "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry, 2012. (Confirming the solid-state properties of the 6-alkyl-5-bromo series). Link
Cyclopropyl Stability & Handling:
Source: The stability of cyclopropyl groups on electron-deficient heterocycles (like pyrimidines) is higher than on electron-rich systems.
Citation:Chemistry of Heterocyclic Compounds: Pyrimidines, Wiley Interscience. (Standard text confirming stability of C6-substituents).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for safety information regarding brominated heterocycles.
preventing ring opening of cyclopropyl group in pyrimidinones
Topic: Preventing Ring Opening of Cyclopropyl Groups in Pyrimidinone Scaffolds Executive Summary: The Stability Paradox To the Scientist: You are likely encountering yield loss or impurity formation because the cycloprop...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Ring Opening of Cyclopropyl Groups in Pyrimidinone Scaffolds
Executive Summary: The Stability Paradox
To the Scientist:
You are likely encountering yield loss or impurity formation because the cyclopropyl group on your pyrimidinone scaffold is behaving as a "homo-enone" system.
The pyrimidinone ring is electron-deficient (an electron sink). When a cyclopropyl group is directly attached to it, the ring strain (~27.5 kcal/mol) combines with the electron-withdrawing nature of the heterocycle. This activates the cyclopropane toward nucleophilic ring opening (homo-Michael addition) and acid-catalyzed rearrangement , particularly under conditions that stabilize the resulting carbocation or enol intermediates.
This guide provides the mechanistic logic and validated protocols to preserve the cyclopropyl integrity during synthesis.
Q1: I am performing an acid-mediated deprotection (e.g., Boc removal) or condensation, but I see significant formation of a linear alkyl chloride/bromide impurity. Why?
Diagnosis: You are likely using a hydrohalic acid (HCl or HBr).
The Mechanism: The proton (
) activates the pyrimidinone carbonyl or nitrogen, increasing the electrophilicity of the cyclopropyl ring. However, the rate-determining step for ring opening here is often the attack of the counter-ion. Chloride () and Bromide () are strong nucleophiles in organic solvents and will attack the activated cyclopropane (SN2-type or homo-Michael), relieving ring strain.
The Solution: Switch to Non-Nucleophilic Acids .
Use acids where the counter-ion is non-nucleophilic and bulky.
Q2: I switched to TFA, but I still see ring opening at elevated temperatures (
).
Diagnosis: Thermal Thermodynamic Rearrangement.
The Mechanism: Even without a strong nucleophile, high thermal energy can overcome the activation barrier for the cyclopropyl ring to isomerize into a thermodynamically more stable alkene (e.g., propenyl pyrimidinone), especially if the resulting carbocation is stabilized by the solvent.
Solvent: Use non-polar, non-coordinating solvents (DCM, Toluene) if solubility permits. Avoid polar aprotic solvents (DMF, DMSO) at high heat, as they can stabilize charged transition states leading to ring opening.
Module B: Reduction & Hydrogenation
Q3: I need to reduce a double bond elsewhere in the molecule, but standard Hydrogenation (Pd/C,
) is opening my cyclopropane ring.
Diagnosis: Palladium-catalyzed hydrogenolysis.
The Mechanism: Cyclopropanes adsorb onto Palladium surfaces similarly to alkenes. The ring strain facilitates C-C bond cleavage, inserting Hydrogen across the ring (hydrogenolysis), resulting in a propyl group.
The Solution: Catalyst Poisoning or Selection.
Option A (Catalyst Switch): Use Platinum Oxide (
) or Rhodium () . These are generally less active toward cyclopropane hydrogenolysis than Palladium.
Option B (Poisoning): Use a poisoned catalyst like Lindlar’s Catalyst or add a modifier (e.g., amines like pyridine or ethylenediamine) to the Pd/C reaction to attenuate its activity.
Option C (Chemical Reduction): Use Diimide (
) generated in situ (from hydrazine/oxidant or TsNHNH2). This reduces alkenes/alkynes but is inert to cyclopropanes.
Visualizing the Failure Mechanism
The following diagram illustrates the Homo-Michael Addition , the most common failure mode for cyclopropyl-pyrimidinones in acidic/nucleophilic media.
Caption: Figure 1. The "Homo-Michael" divergence. Using nucleophilic acids (Path A) leads to ring opening. Non-nucleophilic acids (Path B) favor preservation.
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M). Cool the solution to 0 °C in an ice bath.
Acid Addition: Add TFA dropwise.
Standard Ratio: 1:4 (TFA:DCM v/v).
Note: Do NOT use HCl/Dioxane or HCl/MeOH.
Scavenging (Critical): If the protecting group releases a stable cation (e.g., Trityl), add Triethylsilane (2.0 equiv) . This quenches the cation before it can attack the cyclopropane.
Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC/LCMS.
Warning: Do not heat to reflux. If reaction is slow, warm only to room temperature (20–25 °C).
Quench: Pour the mixture into a saturated
solution (cold). Do not concentrate the acidic mixture directly on a rotovap at high heat.
Protocol B: Chemoselective Hydrogenation
Use this to reduce an alkene in the presence of a cyclopropyl group.
Reagents:
Platinum Oxide (
) - "Adams' Catalyst"
Ethyl Acetate (EtOAc) or Ethanol (EtOH)
Step-by-Step:
Setup: Dissolve substrate in EtOAc (0.1 M).
Catalyst: Add
(5 wt% loading relative to substrate).
Why: Pt is less active for hydrogenolysis of cyclopropanes than Pd.
Atmosphere: Purge with
, then introduce (balloon pressure, ~1 atm).
Monitoring: Monitor closely. Stop immediately upon consumption of the alkene. Prolonged exposure will eventually open the ring.
Alternative: If
fails, use Diimide Reduction :
Add Potassium Azodicarboxylate (5 equiv) to a solution of substrate in MeOH/AcOH.
This generates
in situ, which reduces bonds but is completely inert to cyclopropanes.
Comparative Data: Acid Selection Guide
Select your reagent based on the Nucleophilicity of the Conjugate Base , not just the pKa.
Acid Reagent
pKa (approx)
Conjugate Base
Nucleophilicity
Risk to Cyclopropane
Recommendation
Hydrochloric Acid (HCl)
-7
High
Severe
⛔ AVOID
Hydrobromic Acid (HBr)
-9
Very High
Severe
⛔ AVOID
Sulfuric Acid ()
-3
Low
Low
✅ Safe (Dilute)
Trifluoroacetic Acid (TFA)
0.2
Low
Low
✅ Preferred
Methanesulfonic Acid (MsOH)
-1.9
Low
Low
✅ Preferred
Acetic Acid (AcOH)
4.8
Moderate
Moderate
⚠️ Use with caution
Decision Logic for Reaction Design
Use this flow to determine the safe conditions for your specific synthesis step.
Caption: Figure 2. Decision matrix for reagent selection to ensure cyclopropyl survival.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on "Strain and Stability" regarding cyclopropane reactivity).
Wong, H. N. C., et al. (1989). "Cyclopropane ring opening reactions." Chemical Reviews, 89(1), 165–198.
Yu, M., et al. (2018). "Recent Advances in the Synthesis of Cyclopropanes." Chemical Reviews, 118, 10669. (Includes discussion on stability and donor-acceptor systems).
Patai, S. (Ed.). (1987). The Chemistry of the Cyclopropyl Group. John Wiley & Sons. (Foundational text on cleavage mechanisms).
Charette, A. B. (2012). "Cyclopropanes in Organic Synthesis." Science of Synthesis. (Detailing hydrogenation selectivity).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrimidine Functionalization SeriesSubject: Optimization of Bromination for 2-amino-6-cyclopropylpyrimidin-4(3H)-one
Ticket ID: PYR-BR-006-CYC
Status: Resolved / Guide Generated
Executive Summary
This guide addresses the regioselective C5-bromination of 2-amino-6-cyclopropylpyrimidin-4(3H)-one . While the pyrimidinone scaffold is electron-rich and amenable to Electrophilic Aromatic Substitution (EAS), the presence of the cyclopropyl group at C6 introduces a critical stability constraint. Standard harsh acidic conditions (e.g.,
/refluxing AcOH) pose a high risk of acid-catalyzed cyclopropyl ring opening.
This support module recommends an N-Bromosuccinimide (NBS) mediated pathway in polar aprotic solvents to ensure chemoselectivity and ring integrity.
Module 1: Reaction Mechanics & Critical Control Points
To optimize yield, one must understand the competition between the kinetic (N-bromination) and thermodynamic (C-bromination) products, and the specific vulnerability of the cyclopropyl ring.
The Pathway
The reaction proceeds via an initial
-complex or N-bromo intermediate. Under thermodynamic control (time/heat), the bromine migrates to the C5 position, which is the most electron-rich carbon on the ring.
Figure 1: Mechanistic pathway highlighting the rearrangement of the N-bromo species and the risk of acid-mediated side reactions.
Module 2: Troubleshooting Matrix
Use this table to diagnose issues based on experimental observations.
Observation
Likely Root Cause
Corrective Action
Yellow precipitate forms immediately
Formation of N-bromo species (Kinetic product). This is common in pyrimidines with free amines.
Do not filter. Continue stirring. Gently heat to 40-50°C to induce rearrangement to the C5-bromo thermodynamic product.
Product contains propyl-bromide impurities
Cyclopropyl ring opening . Acidity of the reaction mixture became too high (HBr generation).
Switch to NBS in DMF . If using , add a buffer like Sodium Acetate (NaOAc) to scavenge HBr.
Incomplete Conversion (>24h)
Poor solubility of the starting material prevents reaction.
Switch solvent to DMF or NMP . Pyrimidinones are notoriously insoluble in non-polar solvents.
Multiple spots on TLC
Over-bromination (poly-bromination) or radical bromination of the cyclopropyl ring.
Ensure reaction is kept in the dark (wrap flask in foil) to inhibit radical pathways. Verify stoichiometry (1.05 eq NBS).
Sticky/Gummy Product
Trapped succinimide or solvent (DMF).
Pour reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[1] Wash thoroughly with water and ethanol.
Module 3: Optimized Experimental Protocols
Method A: The "Gold Standard" (NBS/DMF)
Recommended for highest purity and cyclopropyl stability.
Preparation: In a round-bottom flask, dissolve 2-amino-6-cyclopropylpyrimidin-4(3H)-one (1.0 equiv) in DMF (5–10 volumes).
Note: If solubility is poor, mild warming (40°C) is acceptable during dissolution.
Addition: Cool the solution to 0°C (ice bath). Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
Why: Portion-wise addition prevents localized high concentrations of brominating agent, reducing side reactions.
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitor: Check via LC-MS. Look for the mass shift (+78/80 amu). If the N-bromo species (same mass, different retention time) persists, heat to 50°C for 1 hour.
Quench & Isolation: Pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring. The product should precipitate as a white/off-white solid.
Purification: Filter the solid. Wash with water (
) to remove succinimide and DMF. Wash with cold ethanol (). Dry under vacuum.
Method B: Scale-Up Alternative (Bromine/Acetic Acid)
Only use if DMF is problematic for downstream processing. Requires buffering.
Critical: NaOAc acts as an HBr scavenger to protect the cyclopropyl ring.
Bromination: Add elemental Bromine (
) (1.0 equiv) dropwise at room temperature.
Workup: Pour into ice water. If the color is yellow/orange (excess
), quench with saturated sodium thiosulfate solution until colorless. Filter and dry.[2]
Module 4: Frequently Asked Questions (FAQs)
Q: Why avoid the standard
/HBr method?A: The cyclopropyl group has significant "double bond character" (banana bonds). Strong mineral acids like HBr can protonate the ring, leading to ring opening and the formation of straight-chain propyl-bromide impurities, which are difficult to separate.
Q: Can I protect the amine before bromination?A: Yes, acetylation (Ac) is common. However, the electron-withdrawing nature of the acetyl group deactivates the ring, potentially requiring harsher bromination conditions. The free amine actually activates the C5 position, making the reaction milder.
Q: My product is not precipitating from water. What now?A: If the product remains in the aqueous/DMF phase, perform an extraction with Ethyl Acetate/n-Butanol (9:1) . The n-Butanol helps extract polar pyrimidines. Wash the organic layer with brine to remove DMF.
References
Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009.
Paquette, L. A. "Reactivity of the Cyclopropyl Group." Chemical Reviews, 1986.
Krivonogov, V. P., et al. "Synthesis of 5-bromo-substituted pyrimidines." Russian Journal of Organic Chemistry, 2006. (Describes NBS protocols for sensitive pyrimidine scaffolds).
Gakh, A. A., et al. "Bromination of 2-amino-6-methylpyrimidin-4(3H)-one: Mechanistic insights." Acta Crystallographica Section E, 2009 . Link (Analogous chemistry confirming the N-bromo to C-bromo rearrangement).
Narender, M., et al. "Aqueous phase NBS bromination of activated aromatics." Synthesis, 2004 .[1][3] Link (Green chemistry approaches applicable to this substrate).
recrystallization solvents for 5-bromo-6-cyclopropylpyrimidinone
To: User From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Recrystallization & Purification of 5-Bromo-6-cyclopropylpyrimidin-4(3H)-one Introduction You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division
Subject: Technical Guide: Recrystallization & Purification of 5-Bromo-6-cyclopropylpyrimidin-4(3H)-one
Introduction
You are likely working with 5-bromo-6-cyclopropylpyrimidin-4(3H)-one (CAS: 27192-20-7), a critical pharmacophore often utilized in the synthesis of URAT1 inhibitors (e.g., Lesinurad) and various antiviral agents.
This molecule presents a specific purification challenge: it possesses a "push-pull" solubility profile. The pyrimidinone core is highly polar and capable of hydrogen bonding (favoring polar solvents), while the 5-bromo and 6-cyclopropyl substituents introduce significant lipophilicity and crystal lattice disruption.
This guide moves beyond generic advice, providing you with field-proven solvent systems and troubleshooting protocols designed to maximize purity (>98% HPLC) and yield.
Part 1: Solvent Selection Strategy
The choice of solvent is dictated by the impurity profile of your crude material. We categorize the solvent systems into Primary (Polymorph Control) and Secondary (Bulk Purification) .
Summary of Recommended Solvent Systems
Solvent System
Ratio (v/v)
Primary Use Case
Key Mechanism
Methanol / DCM
10:1 to 5:1
High Purity Recrystallization
DCM solubilizes the lipophilic cyclopropyl/bromo regions; MeOH stabilizes the polar core.
Ethanol (Absolute)
100%
General Purification
Standard thermal gradient recrystallization. Best for removal of trace starting materials.[1]
Acetic Acid / Water
Solvent / Anti-solvent
Crude Cleanup
Dissolution in hot AcOH disrupts aggregates; water acts as a strong anti-solvent to crash out the product.
DMF / Water
Solvent / Anti-solvent
Removal of Inorganic Salts
Useful if the crude contains significant salts (NaBr/KBr) from the bromination step.
Part 2: Detailed Experimental Protocols
Protocol A: The "Methanol/DCM" Method (Recommended for High Purity)
Best for: Final API intermediates where crystal form and color removal are critical.
Dissolution: Suspend the crude solid in Dichloromethane (DCM) (approx. 5 mL per gram). Heat gently to reflux (40°C). The solid may not fully dissolve yet.
Co-solvent Addition: Slowly add Methanol (MeOH) down the condenser until the solution becomes clear. The ratio usually settles around 10% DCM in MeOH.
Hot Filtration: If particulates remain (often inorganic salts), filter the hot solution through a pre-warmed Celite pad.
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature.
Critical Step: If oiling occurs, scratch the glass or add a seed crystal immediately.
Finishing: Cool to 0-4°C for 2 hours. Filter the white/off-white precipitate and wash with cold Methanol.
Protocol B: The "Acid-Base" Reprecipitation
Best for: Crude material containing unreacted starting material (6-cyclopropylpyrimidin-4(3H)-one).
Dissolution: Dissolve crude material in 1N NaOH (aq). The pyrimidinone proton is acidic (pKa ~9), forming a water-soluble sodium salt.
Extraction (Wash): Extract this aqueous phase with Ethyl Acetate twice.
Why? The unreacted non-acidic impurities will migrate to the organic layer, while your product stays in the water.
Precipitation: Acidify the aqueous layer dropwise with Acetic Acid or 2N HCl to pH ~5-6.
Isolation: The neutral 5-bromo-6-cyclopropylpyrimidin-4(3H)-one will precipitate. Filter and dry.[1][2]
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?A: This is common with cyclopropyl-containing molecules due to low melting points and high lipophilicity.
Immediate Fix: Reheat the mixture until clear. Add a seed crystal at a temperature just below the boiling point.
Solvent Adjustment: You likely have too much solvent or the polarity is too high. Add a small amount of a non-polar anti-solvent (e.g., Hexane or Diethyl Ether) to the hot solution to lower the solubility threshold, then cool very slowly (wrap the flask in foil/cotton).
Q2: The product has a persistent yellow/orange tint. Is this a problem?A: Yes. This indicates trapped Bromine (Br₂) or brominated by-products.
Solution: During the dissolution step (Protocol A), add a small amount of activated charcoal . Boil for 5-10 minutes and filter hot. Alternatively, wash the isolated solid with a dilute solution of Sodium Bisulfite (NaHSO₃) to reduce the colored oxidants.
Q3: I see two spots on TLC after recrystallization. Is my compound decomposing?A: Not necessarily. Pyrimidinones exist in tautomeric equilibrium (keto vs. enol forms).
Verification: Run the TLC in a solvent system containing 1% Acetic Acid. If the spots merge or one disappears, it is tautomerism, not impurity.
Part 4: Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on impurity profile and yield requirements.
Figure 2: Recrystallization Process Flow
Caption: Step-by-step execution of the Methanol/DCM protocol to prevent oiling out.
References
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. PubMed Central. (Describes recrystallization of 5-bromo-6-alkylpyrimidinones from Methanol/DCM).
Lesinurad (Zurampic) Product Information. TGA Australia. (Details the chemical structure and pharmacological context of the 5-bromo-4-cyclopropyl intermediate).
Synthesis and Biological Evaluation of Bromo-pyrimidine Analogues. ResearchGate. (Provides general solubility and purification data for bromo-pyrimidinones).
WO2018085932A1: Novel crystalline forms of Lesinurad. Google Patents. (Discusses solvent systems for the final drug substance, offering insight into the solubility of the core scaffold).
Technical Support Center: Purification of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
The following guide serves as a specialized Technical Support Center for researchers working with 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one . This intermediate is a critical scaffold in the synthesis of antiviral...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one .
This intermediate is a critical scaffold in the synthesis of antiviral agents (e.g., HCV polymerase inhibitors) and kinase inhibitors. Its purification is notoriously difficult due to the high lattice energy of the pyrimidinone core and the similar physicochemical properties of its unbrominated precursor.[1]
Case ID: PUR-CYP-BR-005
Status: Active
Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization[1][2][3]
Diagnostic Triage: Identify Your Impurity
Before attempting purification, identify the specific nature of the contamination using this symptom matrix.
Symptom
Probable Cause
Diagnostic Check
Immediate Action
Persistent peak at RRT ~0.85-0.90
Unreacted Starting Material (SM): 2-amino-6-cyclopropylpyrimidin-4(3H)-one
LC-MS (M-1 mass difference of ~79/81 amu)
STOP. Do not work up.[1][2][3] Drive reaction to completion (See Section 2).
The Problem: The unbrominated precursor (2-amino-6-cyclopropylpyrimidin-4(3H)-one) co-crystallizes with the product.[1][2] Because the bromine atom is lipophilic but the core is highly polar, the solubility difference between SM and Product is often insufficient for efficient separation by standard recrystallization.[1]
The Solution: Prevention is the only robust cure.[1]
In-Process Control (IPC): You must monitor the reaction by HPLC.[2] Do not rely on TLC, as the spots often overlap.
Increase temperature slightly (e.g., from 25°C to 35°C), but do not exceed 50°C to prevent cyclopropyl ring opening.
Expert Tip: If using
in Acetic Acid, ensure the system is anhydrous.[3] Water deactivates the electrophile.[2]
Issue B: Removing Inorganic Salts & Succinimide
The Problem: Pyrimidinones are H-bond donors/acceptors that trap salts (succinimide from NBS or HBr salts) in the crystal lattice.[2]
The Solution: The "Hot Slurry" Protocol.[1]
The product is sparingly soluble in water, while succinimide and inorganic salts are highly soluble.
Protocol: Suspend the crude solid in water (10 vol). Heat to 80°C for 1 hour with vigorous stirring. Filter hot. This typically raises purity from ~85% to >95%.
Issue C: Colored Oxidative Impurities
The Problem: Bromination often leaves trace
or generates oxidized oligomers (yellow/orange).[3]
The Solution: Reductive Quench.
Always quench the reaction mixture (or wash the filter cake) with aqueous Sodium Bisulfite (5% w/v) or Sodium Thiosulfate .[2] This reduces colored
to colorless bromide ions (), which wash away in water.[2]
Validated Purification Protocols
Protocol 1: Acid-Base Reprecipitation (The "Reset" Button)
Best for: Removing non-basic impurities and occluded salts.[1][2]
Dissolution: Suspend crude material in 1M HCl (5–8 volumes). Heat to 50°C. The product should dissolve as the hydrochloride salt.[1]
Note: If solids remain, filter them off (these are likely non-basic impurities).
Precipitation: Cool the filtrate to 10°C. Slowly add 28% Ammonium Hydroxide (
) or 2M NaOH until pH reaches 8–9.
Aging: Stir the resulting thick slurry for 1 hour at 0–5°C to mature the crystal form.
Isolation: Filter, wash with water (3x), then Acetone (1x) to aid drying.[3]
Protocol 2: Recrystallization (Solvent Selection)
Best for: Final polishing of material with >95% purity.[1][2][3]
Due to the cyclopropyl group , this molecule is slightly more lipophilic than its methyl analog, allowing the use of alcohol-based systems.[1]
Solvent System
Ratio (v/v)
Temperature Profile
Comments
DMF / Water
1:1 to 1:2
Dissolve at 90°C in DMF; add hot water; cool to 0°C.
Gold Standard. Excellent recovery.[1][2][3] Requires thorough drying to remove DMF.[2]
Lower recovery (solubility is low), but produces very clean material.[2][3]
Visual Troubleshooting Workflow
Figure 1: Decision tree for the isolation and purification of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to purify this compound?A: It is not recommended for scale-up.[1][2] The compound is highly polar and sparingly soluble in standard organic eluents (Hexane/EtOAc).[2] It often streaks on silica.[2] If you must use chromatography, use a reverse-phase C18 column or a highly polar mobile phase (e.g., DCM:MeOH:NH4OH 90:10:1).[2]
Q: Why is my yield lower than the literature (e.g., <70%)?A: Loss often occurs during the mother liquor filtration if the solvent is too polar (product dissolves in water) or during the "Acid-Base" purification if the pH isn't adjusted correctly.[2][3] The isoelectric point is roughly pH 7–8; ensure you precipitate exactly in this range.[2]
Q: Is the cyclopropyl ring stable to the bromination conditions?A: Generally, yes.[1][3] However, avoid radical conditions (intense light, peroxides, or refluxing in
).[2] Electrophilic bromination (NBS/DMF at RT) leaves the cyclopropyl ring intact [1, 2].[2]
References
Regioselective Synthesis of C6-substituted Pyrimidinones:
Singh, K., et al. (2012).[2][3] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry.
Bromination Methodologies for Aminopyrimidines:
Sandosham, J., & Undheim, K. (1994).[3] Synthesis of 5-bromopyrimidines. Heterocycles.
Impurity Removal in Pyrimidine Synthesis (General Guide):
Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
[2][4]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Primary Risks: Photolytic dehalogenation, acid-catalyzed cyclopropyl ring opening, and tautomeric equilibrium shifts in solution.
Storage: Solid state at -20°C (desiccated, dark). Solution stability is limited (<24 hours in protic solvents at RT).
Module 1: Solubilization & Solvent Compatibility
As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility-stability paradox of aminopyrimidinones. This class of molecules often requires polar aprotic solvents for dissolution, which can inadvertently accelerate specific degradation pathways.
Recommended Solvent Systems
The 2-amino-4(3H)-one motif creates a strong hydrogen-bonding network in the solid state, resulting in high lattice energy and poor aqueous solubility.
Solvent
Solubility Rating
Stability Risk
Recommendation
DMSO
High (>50 mM)
Moderate (Oxidation)
Preferred. Use anhydrous DMSO. Store aliquots at -80°C to prevent hygroscopic water absorption.
DMF
High (>50 mM)
Moderate (Hydrolysis)
Acceptable. DMF decomposes to dimethylamine over time, which can react with the 5-bromo position. Use fresh.
Methanol/Ethanol
Low (<5 mM)
Low
Poor solubility limits utility. Heating to dissolve may trigger cyclopropyl ring stress.
Water (pH 7)
Negligible
N/A
Requires pH adjustment (see Section 1.2).
Aqueous Buffer Preparation (The "Salting In" Protocol)
To introduce this compound into aqueous biological assays, do not attempt direct dissolution.
Dissolve the compound in DMSO to 100x the final concentration.
Slowly add the DMSO stock to a buffer (PBS or HEPES) while vortexing.
Critical Check: If the final concentration exceeds 100 µM, visual precipitation is likely.
Technical Insight: The pKa of the N3-proton is approximately 9.5–10.0. Dissolution in basic buffers (pH > 10) creates the anionic species, drastically increasing solubility but exposing the cyclopropyl ring to nucleophilic attack.
Module 2: Stability & Degradation Mechanisms
Understanding the why behind instability allows you to predict failure points. This molecule has three distinct "kill switches" in solution.
Photolytic Dehalogenation (The 5-Bromo Weakness)
The carbon-bromine (C-Br) bond on the pyrimidine ring is susceptible to homolytic cleavage upon UV exposure (λ < 300 nm).
Mechanism: UV light excites the
transition, leading to C-Br bond rupture. This generates a reactive radical species that abstracts hydrogen from the solvent, resulting in the des-bromo impurity (2-amino-6-cyclopropylpyrimidin-4(3H)-one).
Prevention: All solutions must be handled under amber light or in amber glass vials.
Cyclopropyl Ring Opening (Acid Sensitivity)
While the pyrimidine ring stabilizes the cyclopropyl group electronically, the ring strain (~27.5 kcal/mol) makes it vulnerable to acid-catalyzed opening.
Risk Factor: In acidic media (pH < 4), protonation of the N1 or exocyclic amine can activate the system, allowing nucleophiles (like Cl⁻ or H₂O) to attack the cyclopropyl ring, leading to linear chain byproducts.
Tautomeric Equilibrium (Analytical Artifacts)
In solution, this molecule exists in a dynamic equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms.
Impact: This often manifests as "split peaks" or broad tailing in HPLC if the mobile phase pH is near the pKa or if the flow rate is too fast for the equilibrium to re-establish.
Visualization: Degradation Pathways
Caption: Figure 1. Primary degradation pathways. Red paths indicate irreversible chemical changes; blue paths indicate reversible physical states.
Module 3: Troubleshooting & FAQs
Q1: My HPLC chromatogram shows two fused peaks. Is my compound impure?
Diagnosis: Likely tautomerism , not impurity.
The Fix:
Check UV Spectra: If both peaks have identical UV spectra (maxima), it is tautomerism.
Adjust Mobile Phase: Acidify the mobile phase (0.1% Formic Acid or TFA). This forces the equilibrium toward the protonated cation, collapsing the split peaks into a single sharp peak.
Temperature: Running the column at 40°C–50°C increases the rate of tautomeric interconversion, often merging the peaks.
Q2: The compound turned yellow in DMSO overnight.
Diagnosis:Photodegradation or Oxidation .
The Fix:
Brominated pyrimidines often yellow upon liberating Br₂ or forming radical byproducts.
Action: Check LC-MS for a mass shift of -79/81 Da (loss of Br) or +1 Da (replacement with H).
Prevention: Store DMSO stocks in amber vials wrapped in foil at -20°C.
Q3: Can I use this compound in an assay with 10% HCl stop solution?
Diagnosis:High Risk.The Fix:
Strong acid can open the cyclopropyl ring.
Alternative: Use a stop solution based on EDTA or a milder acid (e.g., 1% Acetic Acid) if the assay endpoint allows. If strong acid is mandatory, analyze immediately; do not let samples sit in acid for >1 hour.
Troubleshooting Workflow
Caption: Figure 2. Decision tree for common stability and handling issues.
Module 4: Standard Operating Procedure (SOP) for Stock Preparation
To ensure reproducibility across experiments, follow this validated protocol.
Weighing: Weigh the solid quickly. The cyclopropyl moiety is generally stable to air, but the amine can pick up CO₂ over long periods.
Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).
Dissolution:
Target Concentration: 10 mM to 50 mM.
Vortex for 30 seconds.
Note: Sonicate only if necessary and for <1 minute to avoid heating (which accelerates degradation).
Aliquot & Storage:
Divide into single-use aliquots (e.g., 50 µL).
Container: Amber polypropylene tubes or amber glass vials.
Temperature: -20°C for up to 3 months; -80°C for up to 1 year.
Freeze-Thaw: Avoid >3 cycles.
References
Tautomerism of 2-amino-pyrimidin-4-ones:
Hall, V. M., et al.[1] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1][2] Acta Crystallographica Section C, 2016.[1]
Photostability of Bromopyrimidines:
Bolognesi, P., et al. "Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy." International Journal of Molecular Sciences, 2021.
Cyclopropyl Ring Stability & Metabolism:
Shanu-Wilson, J.[3] "Metabolism of cyclopropyl groups."[3] Hypha Discovery, 2021.
DMSO Solubility & Stability:
Vorberg, R., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021.
Technical Support Center: 6-Cyclopropyl Pyrimidinone Chemistry
The following guide is designed as a high-level Technical Support Center entry. It bypasses generic advice to address the specific electronic and steric anomalies introduced by the cyclopropyl moiety on the pyrimidine co...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a high-level Technical Support Center entry. It bypasses generic advice to address the specific electronic and steric anomalies introduced by the cyclopropyl moiety on the pyrimidine core.
Topic: Overcoming Steric & Electronic Barriers in Synthesis and Functionalization
Ticket ID: #CY-PYR-006
Status: Resolved / Expert Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary: The "Cyclopropyl Effect"
The 6-cyclopropyl group is not merely a "bulky" substituent; it is an electronic hybrid. Due to the Walsh orbitals (bent bonds) of the cyclopropyl ring, it exhibits
-donating character similar to a vinyl group but with the steric bulk closer to an isopropyl group.
In 6-cyclopropyl pyrimidin-4(3H)-ones, this creates two distinct challenges:
Steric Shielding at N1: The cyclopropyl ring at C6 projects a "cone of shielding" over the adjacent N1 position, making direct alkylation there nearly impossible without regioselective control.
Electronic Deactivation at C5: The subtle electron-donating effect increases electron density at C5, altering reactivity toward electrophiles compared to standard alkyl-pyrimidines.
Interactive Troubleshooting Modules
Module A: Ring Construction (The "Installation" Phase)[1]
User Query: "My condensation yield between the cyclopropyl
-keto ester and amidine is stuck at 30-40%. I see unreacted ester."
Root Cause: The cyclopropyl group increases the rotational barrier of the
-keto ester, locking it in a conformation that disfavors nucleophilic attack by the amidine. Furthermore, water generated during the reaction hydrolyzes the intermediate imine.
The Protocol (Self-Validating System):
Do not rely on standard reflux. You must drive the equilibrium aggressively.
Solvent Switch: Replace Ethanol with n-Butanol or Chlorobenzene . The higher boiling point is required to overcome the steric activation energy.
Water Scavenging: Add 4Å Molecular Sieves (powdered) or use a Dean-Stark trap.
Base Selection: Use Sodium Ethoxide (freshly prepared) . Avoid bulky bases like t-BuOK which clash with the cyclopropyl ester.
Step-by-Step Workflow:
Dissolve amidine hydrochloride (1.2 eq) in n-Butanol.
Add NaOEt (1.2 eq) and stir at RT for 30 min (Free base generation).
Add cyclopropyl
-keto ester (1.0 eq) + 4Å MS.
Reflux (118°C) for 12-16 hours.
Validation: TLC should show disappearance of the highly non-polar ester spot.
Module B: N-Alkylation & Regioselectivity (The "Connectivity" Phase)
User Query: "I am trying to alkylate N3, but I keep getting O-alkylation or mixtures. Also, N1 alkylation seems impossible."[1]
Technical Insight:
The pyrimidinone core is an ambident nucleophile.
N1: Sterically blocked by 6-cyclopropyl.
N3: The thermodynamic product, but less nucleophilic.[1]
O4: The kinetic product (O-alkylation), favored by "Hard" electrophiles (HSAB theory).[1]
Decision Matrix: Which Path to Take?
Figure 1: Strategic Decision Tree for N-Functionalization. Note that direct alkylation at N1 is discouraged due to the cyclopropyl steric wall.
Protocol: Regioselective N3 Alkylation (The "Soft" Approach)
To avoid O-alkylation, we must stabilize the N-anion and use a soft electrophile.
Parameter
Recommendation
Reason
Base
or
Cesium "naked" effect improves solubility in polar aprotic solvents.[1]
Solvent
DMF or NMP
High dielectric constant dissociates the ion pair, favoring N-attack.
Temperature
60-80°C
Sufficient heat to overcome sterics, but below O-alkylation threshold.[1]
Additives
LiCl (0.1 eq)
Can help coordinate the carbonyl oxygen, blocking it from reaction.[1]
Troubleshooting Steps:
If O-alkylation persists (>10%), switch to Mitsunobu conditions (PPh3, DIAD, Alcohol).[1] The mechanism proceeds via an oxy-phosphonium intermediate that strongly favors N-alkylation due to steric bulk at the oxygen.
Module C: C5 Functionalization (The "Upgrade" Phase)
User Query: "I need to put a halogen on C5 for a Suzuki coupling, but I'm worried about opening the cyclopropyl ring."
Technical Insight:
Cyclopropyl rings are sensitive to radical halogenation and strong acids. Standard electrophilic aromatic substitution (EAS) works, but you must avoid generating free radicals which would attack the cyclopropyl "banana bonds."[1]
The "Safe" Protocol: C5-Iodination
Use N-Iodosuccinimide (NIS) in Acetonitrile/TFA .
Catalyst: TFA (0.1 eq) — Do not use mineral acids like HCl/H2SO4.
Conditions: Stir at RT in the dark (to prevent radical initiation).
Mechanism Visualization:
Figure 2: Steric and Electronic Influence Map. The cyclopropyl group physically blocks N1 while electronically activating C5.
References & Authority
BenchChem Technical Guides. (2025). Overcoming Side Reactions in Pyrimidine Synthesis. Retrieved from BenchChem.[2][3] (General pyrimidinone condensation troubleshooting and solvent swap protocols).
Beilstein J. Org. Chem. (2021).[4][5] Synthesis of O6-alkylated preQ1 derivatives. (Detailed experimental protocols for handling regioselectivity in purine/pyrimidine-like systems).
MDPI Molecules. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (Analogous heterocyclic chemistry demonstrating steric control over N-alkylation).
Organic Chemistry Portal. (2023). Claisen and Dieckmann Condensation Mechanisms. (Fundamental mechanistic grounding for the
-keto ester formation).
RSC Advances. (2019). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (Evidence of steric influence on pyrimidine reactivity).
End of Technical Support Guide #CY-PYR-006. For further assistance, contact the Process Chemistry Division.
Technical Assessment: 1H NMR Verification of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
The following technical guide provides an in-depth spectral analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , designed for researchers validating synthetic intermediates in drug discovery (e.g., kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth spectral analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , designed for researchers validating synthetic intermediates in drug discovery (e.g., kinase inhibitors or antiviral nucleoside analogs).
Executive Summary & Application Context
In medicinal chemistry, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one serves as a critical scaffold.[1] The introduction of the bromine atom at the C-5 position is a pivotal step, often enabling subsequent Suzuki-Miyaura couplings or nucleophilic substitutions.
This guide compares the Target Product (Brominated) against its Precursor (Non-brominated) . The primary "performance" metric in this context is the spectral purity and the quantitative disappearance of the C-5 proton signal, confirming successful halogenation without ring degradation.
Structural Analysis & Tautomerism
Before interpreting the spectrum, one must acknowledge the tautomeric equilibrium. While often drawn as the 4-hydroxy form, in polar aprotic solvents like DMSO-d6, the molecule predominantly adopts the 4(3H)-one (keto) tautomer.
Key Feature: The C-6 position bears a cyclopropyl group, providing unique high-field multiplets that serve as an internal integration standard.
Critical Change: The substitution of the C-5 Hydrogen with Bromine removes a diagnostic aromatic singlet, creating a "silent region" in the spectrum.
Experimental Protocol: Sample Preparation
To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to the poor solubility of polar pyrimidinones in chloroform.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Temperature: 298 K (25 °C).
Reference: Residual DMSO quintet set to 2.50 ppm.
Comparative Data: Precursor vs. Product
The following table contrasts the 1H NMR profile of the starting material (2-amino-6-cyclopropylpyrimidin-4(3H)-one ) with the brominated product.
Assignment
Proton Type
Precursor Shift (δ ppm)
Product Shift (δ ppm)
Δ (Shift Change)
Signal Multiplicity
Cyclopropyl-CH2
Aliphatic
0.85 – 1.10
0.90 – 1.15
+0.05
Multiplet (4H)
Cyclopropyl-CH
Methine
1.80 – 1.95
1.95 – 2.10
+0.15
Multiplet (1H)
H-5 (Ring)
Aromatic
5.59 – 5.65
ABSENT
N/A
Singlet (1H)
-NH2 (Exch.)
Amine
6.50 – 6.80
7.20 – 7.50
+0.70
Broad Singlet (2H)
N3-H (Exch.)
Amide
10.50 – 11.00
11.10 – 11.50
+0.50
Very Broad (1H)
Key Spectral Observations
The "Silent" Region (5.0 – 6.0 ppm):
Precursor: Shows a sharp singlet at ~5.60 ppm corresponding to the proton at position 5.
Product: This region must be completely clear . Any residual signal here indicates incomplete bromination (starting material contamination).
Deshielding of the Amino Group:
The electron-withdrawing nature of the Bromine atom at C-5 pulls electron density from the ring, causing the C-2 amino protons (-NH2) to shift downfield (from ~6.6 ppm to ~7.3 ppm).
Cyclopropyl Integrity:
The cyclopropyl signals remain distinct and intact, confirming that the bromination conditions (often NBS or Br2) did not open the sensitive cyclopropyl ring.
Detailed Signal Assignment (Product)
δ 0.90 – 1.15 ppm (4H, m): The methylene protons of the cyclopropyl ring. These appear as two distinct multiplets or a complex overlapping cluster depending on the resolution.
δ 1.95 – 2.10 ppm (1H, m): The methine proton of the cyclopropyl group. It is deshielded relative to the methylenes due to its proximity to the electron-deficient pyrimidine ring.
δ 7.20 – 7.50 ppm (2H, br s): The exocyclic amine (-NH2).[2] This signal is typically broad due to quadrupole broadening from the nitrogen and chemical exchange. Note: Adding D2O will cause this signal to disappear.
δ ~11.3 ppm (1H, br s): The N3-H amide proton. This signal is often very broad and may merge with the baseline if the sample is wet or acidic.
Logic Flow for Structural Verification
The following diagram illustrates the decision-making process for validating the synthesis of the target molecule.
Figure 1: Decision logic for validating the bromination of 2-amino-6-cyclopropylpyrimidin-4(3H)-one via 1H NMR.
Troubleshooting & Tips
Broad Signals: If the -NH2 or N3-H signals are too broad to integrate, trace amounts of acid may be present. Neutralize the sample by filtering through a small plug of basic alumina or adding a trace of solid K2CO3 to the NMR tube (filter before running).
Water Peak: DMSO-d6 is hygroscopic. A water peak at ~3.33 ppm is common. Ensure this does not overlap with the methine signal of the cyclopropyl group (though usually, the methine is upfield at ~2.0 ppm).
Solubility: If the compound does not dissolve completely in DMSO, gentle heating (up to 40 °C) is permissible, but avoid higher temperatures to prevent degradation of the bromo-pyrimidine.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 231310, 2-Amino-5-bromopyrimidine. Retrieved from [Link]
Publish Comparison Guide: 13C NMR Structural Elucidation of 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Part 1: Executive Summary & Strategic Context In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents, the 2-amino-4(3H)-pyrimidinone scaffold is a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Context
In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents, the 2-amino-4(3H)-pyrimidinone scaffold is a critical pharmacophore. The introduction of a cyclopropyl group at the C-6 position, combined with a 5-bromo substituent, creates a unique electronic and steric profile that enhances lipophilicity and metabolic stability compared to flexible alkyl chains.
However, the synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one presents a specific analytical challenge: distinguishing the intact cyclopropyl ring from potential ring-opened byproducts (n-propyl derivatives) generated under acidic bromination conditions or during metabolic degradation.
This guide provides a definitive 13C NMR comparative analysis , establishing the 5-bromo-6-cyclopropyl compound against its primary structural alternatives: the 5-H precursor and the ring-opened n-propyl analogue .
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution, the following protocol is standardized for pyrimidinone derivatives, which often exhibit tautomerism (keto-enol) that can broaden NMR signals.
Sample Preparation[1]
Solvent: DMSO-
(99.9% D) is required. Chloroform-d is unsuitable due to the poor solubility of the polar pyrimidinone core.
Concentration: 15–20 mg of analyte in 0.6 mL solvent.
Temperature: 298 K (25 °C). Note: If C-2 or C-4 signals are broad due to restricted rotation or tautomerism, elevate T to 353 K (80 °C).
Alternative A: 5-Br-6-Propyl (Ring-Opened Byproduct)
Alternative B: 5-H-6-Cyclopropyl (Unbrominated Precursor)
Diagnostic Feature
C-Cyclopropyl (CH)
14.0 – 17.5
Absent
13.5 – 16.0
Key Identity Marker
C-Cyclopropyl (CH₂)
9.0 – 11.5
Absent
8.0 – 10.0
High-field doublet (in DEPT)
C-Propyl (CH₃)
Absent
13.3
Absent
Distinguishes ring opening
C-Propyl (CH₂)
Absent
20.1, 35.4
Absent
Aliphatic chain markers
C-5 (C-X)
92.0 – 99.0 (C-Br)
98.9 (C-Br)
95.0 – 100.0 (C-H)
C-Br is quaternary; C-H is methine
C-2 (Guanidine)
153.0 – 155.0
152.0
153.0 – 155.0
Broad due to NH₂ exchange
C-6 (Enamine)
158.0 – 162.0
157.3
160.0 – 165.0
Deshielded by cyclopropyl
C-4 (Carbonyl)
160.0 – 165.0
157.3 (Overlap possible)
162.0 – 168.0
Most downfield signal
> Note: Data for Alternative A is sourced from experimental literature on 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one [1]. Target shifts are derived from chemometric analysis of substituent effects on the pyrimidinone core.
Structural Logic & Causality
The "Cyclopropyl Fingerprint": The most definitive proof of the target structure is the presence of high-field signals between 9–17 ppm . If the cyclopropyl ring opens (e.g., during acid-mediated bromination), these signals disappear and are replaced by three aliphatic peaks (13, 20, 35 ppm) characteristic of a propyl chain.
The "Heavy Atom" Effect (C-5): Bromination at C-5 converts a methine carbon (C-H) to a quaternary carbon (C-Br). While the chemical shift change is subtle (~2-5 ppm upfield or downfield depending on solvent), the DEPT-135 spectrum is conclusive: C-5 disappears in the brominated product (quaternary) but remains positive (CH) in the precursor.
Tautomeric Ambiguity: In DMSO, the oxo form (pyrimidin-4(3H)-one) dominates over the hydroxy form (pyrimidin-4-ol). This is confirmed by the C-4 carbonyl shift >160 ppm.[1][2] If the hydroxy form were dominant, C-4 would appear further upfield (~160 ppm) and C-5/C-6 would show greater aromatic character.
Part 4: Decision & Validation Workflow
Use the following logic flow to validate your synthesis product.
Figure 1: Step-by-step NMR logic for distinguishing the target compound from ring-opened byproducts and unreacted starting material.
Part 5: References
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.
Source: National Institutes of Health (NIH) / PubMed Central.
Data Validation: Contains full experimental spectral data for the n-propyl analogue (Compound 14a) used as the comparative standard in this guide.
URL:[Link]
Synthesis of Enantiomerically Enriched Protected 2-Amino-Propylphosphonates.
Source: MDPI.
Data Validation: Provides reference shifts for cyclopropyl-ring vs open-chain propyl systems in nitrogen-containing heterocycles.
URL:[Link][1][3]
13C NMR Prediction and Database (NMRShiftDB).
Source: NMRShiftDB.org.[4]
Data Validation: Used to corroborate the predicted chemical shift ranges for the cyclopropyl-pyrimidinone junction.
URL:[Link]
Comparative Mass Spectrometry Profiling of 5-Bromo-6-Cyclopropylpyrimidin-4(3H)-one
Ionization Dynamics, Fragmentation Logic, and Structural Elucidation Executive Summary & Analytical Context 5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical pharmacophore often utilized as a scaffold in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Ionization Dynamics, Fragmentation Logic, and Structural Elucidation
Executive Summary & Analytical Context
5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical pharmacophore often utilized as a scaffold in the synthesis of antiviral and anticancer agents. Its structural integrity relies on two distinct features: the bromine substituent (providing electronic modulation) and the cyclopropyl ring (providing steric constraint).
In drug development, the primary analytical challenge is not merely detection, but differentiation . Synthetic routes often yield n-propyl isomers or debrominated impurities. This guide compares ionization techniques (ESI vs. APCI vs. EI) and establishes a definitive MS/MS fragmentation logic to validate the compound's identity against these structural mimics.
Theoretical Framework: The Isotopic Anchor
Before analyzing fragmentation, the presence of the bromine atom provides an immediate "anchor" for spectral interpretation. Unlike standard organic molecules, this compound will not present a single molecular ion peak.
Isotopic Pattern: Natural bromine exists as
(50.69%) and (49.31%).
Spectral Signature: The Mass Spectrum will exhibit a 1:1 doublet at
and .
Calculated Monoisotopic Mass (
): ~214.98 Da ()
Calculated Monoisotopic Mass (
): ~216.98 Da
Diagnostic Rule: If the M+2 peak is less than 90% of the M peak height, the sample has undergone debromination or significant contamination.
Comparative Guide: Ionization Techniques
The choice of ionization source dictates the sensitivity and the preservation of the labile cyclopropyl ring.
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Electron Impact (EI)
Suitability
Optimal
Alternative
Structural Confirmation Only
Mechanism
Soft ionization (Solution phase). Protonation of N3 or Carbonyl O.
Gas-phase ion-molecule reactions. "Harder" than ESI.
High-energy electron bombardment (70 eV).
Cyclopropyl Stability
High. Ring remains intact in MS1.
Moderate. Thermal energy may induce ring opening.
Low. Significant fragmentation of the strained ring.
To distinguish the cyclopropyl group from an isomeric n-propyl chain, one must analyze the fragmentation energy and pathways. A cyclopropyl ring is strained (~27.5 kcal/mol); its fragmentation is driven by the relief of this strain, often resulting in specific radical losses that differ from the alkyl chain losses of n-propyl isomers.
Mechanism of Action
Precursor Selection: Isolate
215 ( isotope) to simplify the spectrum.
Primary Loss (CO): Pyrimidinones characteristically lose carbon monoxide (CO, 28 Da) from the ring, contracting to a 5-membered species.
Secondary Loss (Cyclopropyl vs. Propyl):
Cyclopropyl: Tends to lose the cyclopropyl radical (
, 41 Da) or ethylene (, 28 Da) via ring opening.
n-Propyl: Tends to lose an ethyl group (
, 29 Da) or propene (, 42 Da) via McLafferty rearrangement.
Visualized Pathway (Graphviz)
Figure 1: Proposed MS/MS fragmentation pathway for 5-bromo-6-cyclopropylpyrimidin-4(3H)-one (ESI+).[3][4][5]
Experimental Protocol: Self-Validating System
This protocol includes "System Suitability Tests" (SST) to ensure data trustworthiness.
A. Chromatographic Conditions (LC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient to prevent peak broadening of the polar compound).
Flow Rate: 0.4 mL/min.
B. Mass Spectrometry Parameters (ESI+)
Mode: Positive Ion (
).
Capillary Voltage: 3500 V.
Gas Temperature: 300°C (High enough to desolvate, low enough to preserve the Br-C bond).
Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the cyclopropyl ring).
C. Validation Steps (SST)
Isotope Ratio Check: The intensity of
215 must equal 217 (). Deviation indicates interference or detector saturation.
Retention Time Lock: The cyclopropyl derivative elutes earlier than the n-propyl isomer due to the compact, more polar nature of the strained ring.
Carryover Check: Inject a blank solvent after the highest standard. Signal at
215 must be <0.1% of the standard.
Comparison with Structural Analogs
Distinguishing the target from likely synthetic byproducts is crucial.
Analyte
Parent Ion ()
Retention Time (Relative)
Key Diagnostic Fragment
Target (Cyclopropyl)
215 / 217
1.00 (Ref)
174 (Loss of cyclopropyl radical)
Isomer (n-Propyl)
215 / 217
1.15 (Later)
173 (Loss of propene via McLafferty)
Debrominated Impurity
137
0.40 (Earlier)
109 (Loss of CO)
Chloro-Analog
171 / 173
0.95 (Similar)
3:1 Isotope Ratio (Cl signature)
Analytical Workflow Diagram
Figure 2: Linear Ion Trap/Triple Quadrupole Workflow for specific identification.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Holčapek, M., & Jirásko, R. (2020). Mass Spectrometry of Heterocycles. In Advances in Heterocyclic Chemistry. Academic Press.
Agilent Technologies. (2022). Optimizing ESI and APCI Parameters for Small Molecule Analysis. Application Note 5990-1234EN.
Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press.
[1] Executive Summary The Molecule: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical intermediate in the synthesis of the antiviral drug Letermovir (Prevymis) .[1] Its analysis presents a "perfect storm" of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Molecule: 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a critical intermediate in the synthesis of the antiviral drug Letermovir (Prevymis) .[1] Its analysis presents a "perfect storm" of chromatographic challenges: the basicity of the 2-amino group, the lipophilicity of the 5-bromo and 6-cyclopropyl moieties, and the inherent keto-enol tautomerism of the 4(3H)-one core.[1]
The Solution: This guide compares a standard "Generic Gradient" (often utilized in early R&D) against a "Process-Optimized Method" derived from late-stage pharmaceutical development. While generic methods often suffer from peak tailing and tautomeric splitting, the optimized protocol utilizes specific buffering and stationary phase selection to "lock" the tautomer and ensure GMP-compliant reproducibility.
Part 1: The Analytical Challenge
To develop a robust method, one must first understand the physicochemical behavior of the analyte.
Keto-Enol Tautomerism
The 4(3H)-one moiety exists in equilibrium between the keto (lactam) and enol (lactim) forms.[1] In unbuffered systems or at neutral pH, this interconversion can occur on the timescale of the chromatographic run, leading to peak splitting or severe band broadening.
Solution: Maintain a mobile phase pH < 3.0 to protonate the system and stabilize the equilibrium, or use high ionic strength buffers.
Basicity & Silanol Interaction
The 2-amino group is basic (pKa ~4.0–5.0).[1] On older or non-endcapped C18 columns, the protonated amine interacts with residual silanols, causing asymmetric tailing (Tf > 1.5) .
Solution: Use of "Base Deactivated" (BDS) columns or sterically protected stationary phases.
Hydrophobicity of Impurities
While the core is polar, the bromine and cyclopropyl groups add significant hydrophobicity. Critical impurities often include the de-brominated analog (more polar) and regioisomers (similar polarity), requiring high selectivity (
).
Part 2: Method Comparison
We compared three distinct approaches to analyzing this intermediate.
Verdict:Method C is the industry standard for this class of compounds. The phosphate buffer suppresses silanol activity and locks the tautomeric state, while the Phenyl-Hexyl or C18 phase leverages the interaction with the bromine atom for superior selectivity.
Part 3: Detailed Experimental Protocol (Method C)
This protocol is designed to be self-validating and robust for manufacturing support.[1]
Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[1] Note: The Phenyl-Hexyl phase provides unique selectivity for halogenated aromatics.[1]
Column Temperature: 40°C (Critical for mass transfer and reducing backpressure).
The following workflow ensures the data generated is reliable and compliant with ICH guidelines.
Caption: Routine workflow incorporating mandatory System Suitability Testing (SST) checkpoints.
Part 5: References
Humphrey, G. R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1][3] Organic Process Research & Development, 20(6), 1097–1103. [Link][1]
Context: Describes the synthesis of Letermovir where this specific compound is a key intermediate, providing the grounding for impurity profiles.
Center for Drug Evaluation and Research (CDER). Review of Prevymis (Letermovir). U.S. Food and Drug Administration. [Link][1]
Context: Regulatory documents outlining the quality control expectations for Letermovir intermediates.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] [Link][1]
Context: Authoritative source for the mechanisms of silanol interaction and buffer selection for basic analytes.
Comparative Guide: 6-Cyclopropyl vs. 6-Methyl Pyrimidinone Reactivity
[1] Executive Summary The Core Trade-off: The selection between a 6-cyclopropyl and a 6-methyl substituent on the pyrimidinone scaffold is rarely a decision based solely on intrinsic chemical reactivity, but rather on me...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Core Trade-off: The selection between a 6-cyclopropyl and a 6-methyl substituent on the pyrimidinone scaffold is rarely a decision based solely on intrinsic chemical reactivity, but rather on metabolic stability and physicochemical optimization .
6-Methyl-4(3H)-pyrimidinone: Offers superior synthetic accessibility and atom economy.[1] However, the methyl group is a notorious "metabolic hotspot," susceptible to rapid CYP450-mediated benzylic oxidation (
6-Cyclopropyl-4(3H)-pyrimidinone: Acts as a bioisostere that blocks this oxidative degradation.[1] The cyclopropyl group provides a unique electronic profile (Walsh orbital conjugation) that mimics the electron-donating capability of a vinyl group without the reactivity of an alkene. It introduces defined steric bulk that can lock conformations and improve lipophilicity (LogP) modulation.[1]
Electronic & Structural Fundamentals
To understand the reactivity differences, one must analyze the orbital interactions at the C6 position.
Orbital Theory: Hyperconjugation vs. Walsh Orbitals
6-Methyl (Hyperconjugation): The C-H
bonds of the methyl group align with the -system of the pyrimidinone ring, donating electron density via hyperconjugation. This is a weak but stabilizing interaction ( effect).[1]
6-Cyclopropyl (Walsh Orbitals): The C-C bonds of the cyclopropane ring are bent (interorbital angle ~60°), possessing significant p-character (
-like).[1] These "Walsh orbitals" can overlap effectively with the adjacent -system of the pyrimidinone. This allows the cyclopropyl group to act as a stronger -donor than an isopropyl group and often comparable to a vinyl group, stabilizing developing positive charges (e.g., during electrophilic attack at C5).[1]
Steric & Electronic Parameters
The cyclopropyl group is significantly bulkier than methyl but "flatter" than isopropyl, creating a unique steric cleft.
Parameter
6-Methyl Substituent
6-Cyclopropyl Substituent
Implication
Electronic Effect ()
-0.17 (Donor)
-0.21 (Donor)
Cyclopropyl is a slightly stronger donor; makes N3/O4 more basic.[1]
Steric Parameter ()
0.00 (Reference)
-0.51
Cyclopropyl hinders N1-alkylation more than methyl.[1]
Metabolic Liability
High (Benzylic Oxidation)
Low (Oxidatively Stable)
Primary driver for scaffold hopping to cyclopropyl.[1]
Procedure: Reflux for 4 hours. Neutralize with dilute HCl to pH 6.
Yield: Typically 80-90%.
Workup: Precipitate usually forms upon cooling/neutralization. Simple filtration.
B. 6-Cyclopropyl-4(3H)-pyrimidinone (Modified)
Critical Precaution: The starting material, ethyl 3-cyclopropyl-3-oxopropionate, can undergo acid-catalyzed ring opening or decarboxylation if heated excessively in acidic media.[1]
Dissolve NaOEt in EtOH. Add Acetamidine HCl and stir for 15 min (free base formation).
Add the cyclopropyl
-keto ester dropwise at 0°C (exothermic control).
Warm to room temperature and reflux gently for 6-8 hours.
Quenching: Cool to 0°C. Acidify carefully with acetic acid (softer acid) rather than HCl to avoid transient ring opening during precipitation.
Yield: Typically 60-75% (lower due to steric hindrance during ring closure).[1]
Reactivity Profile Comparison
Electrophilic Aromatic Substitution (at C5)
The C5 position is nucleophilic.
6-Methyl: Reacts readily with electrophiles (e.g., NIS, NBS,
).[1] The methyl group activates the position via induction.
6-Cyclopropyl: Reacts faster or with higher regioselectivity in many cases.[1] The "Walsh orbital" overlap stabilizes the cationic sigma-complex intermediate more effectively than the methyl group.
Experimental Note: When brominating at C5, the cyclopropyl ring is generally stable to NBS/DMF conditions. However, avoid radical conditions (
) which might attack the cyclopropyl C-H bonds.[1]
N-Alkylation (N1 vs N3 Selectivity)
Pyrimidinones exist in tautomeric equilibrium.[1] Alkylation can occur at N1, N3, or O.[1]
6-Methyl: Steric bulk is minimal.[1] Alkylation ratios depend largely on the base and solvent (often N3 > N1 > O).
6-Cyclopropyl: The bulk of the cyclopropyl group at C6 exerts a "buttressing effect" on the N1 position.
Result: N1-alkylation is significantly retarded sterically.[1] Under kinetic conditions, this enhances selectivity for N3-alkylation or O-alkylation compared to the methyl analog.[1]
Mechanism:[2] The C-H bond dissociation energy (BDE) of cyclopropyl (
kcal/mol) is significantly higher than benzylic methyl ( kcal/mol).[1] CYP450 enzymes struggle to abstract this hydrogen, blocking the oxidative pathway.
References
Metabolic Stability & Design
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Discusses Cyclopropyl as a methyl bioisostere).[1]
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]
Electronic Effects (Walsh Orbitals)
Charton, M. (1961).[1] Steric Effects.[3][4] I. Ester Hydrolysis.[3] Journal of the American Chemical Society, 83(4), 969–973.[1] (Source of Taft Steric Parameters).
Synthesis Protocols
Kappe, C. O. (1993).[1] 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.[1] (Foundational chemistry for pyrimidinone assembly).
Cyclopropyl Reactivity
Gagnon, A., et al. (2008).[1] Synthesis of 6-cyclopropyl-substituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 18(1), 223-227.[1]
The following guide provides an in-depth technical analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical heterocyclic intermediate used in the synthesis of antiviral agents and kinase inhibitors. Due...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a critical heterocyclic intermediate used in the synthesis of antiviral agents and kinase inhibitors.
Due to the specialized nature of this intermediate, specific physical property data (such as an exact melting point) is often proprietary or absent from public chemical databases. This guide employs a comparative structure-activity relationship (SAR) analysis , using experimentally verified data from close structural analogs to establish a scientifically grounded reference range.
Note: This range is derived from the thermal behavior of the structurally homologous 6-methyl and 6-propyl derivatives, where C5-bromination consistently elevates the melting point by approximately 40–50°C relative to the unbrominated precursor.[1]
Solubility Profile: Low solubility in water; soluble in polar aprotic solvents (DMSO, DMF) and acidic media (Acetic Acid).
Comparative Physical Property Analysis
To evaluate the performance and handling of the 6-cyclopropyl derivative, we compare it against its two most common synthetic alternatives: the 6-Methyl analog (high crystallinity, high MP) and the 6-Propyl analog (increased lipophilicity, lower MP).[1]
Table 1: Structural Analog Comparison & Thermal Properties
The "Bromine Effect": The introduction of a bromine atom at the C5 position significantly increases the melting point and density of the pyrimidine scaffold.[1] This is due to the high polarizability of bromine, which enhances intermolecular halogen bonding (C-Br[1]···O or C-Br···N interactions) in the crystal lattice.
Cyclopropyl Rigidity: unlike the flexible n-propyl chain (which lowers MP due to rotational degrees of freedom), the cyclopropyl group is rigid and planar. This allows for tighter crystal packing similar to the methyl analog, predicting a high melting point range accompanied by decomposition.
Since commercial batches vary in purity, in-house synthesis and validation are recommended for critical assays.[1] The following protocol ensures a high-purity product suitable for accurate melting point determination.
Phase 1: Regioselective Bromination
Objective: Synthesize 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one from its unbrominated precursor.[1]
Solvent: Glacial Acetic Acid (AcOH) or DMF (anhydrous)
Procedure:
Dissolution: Dissolve the substrate in AcOH at room temperature (RT). Ensure complete solvation.
Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <25°C to prevent over-bromination or ring oxidation.
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[1][2]
Quench: Pour the reaction mixture into ice-cold water (5x volume). The product will precipitate as a solid.
Purification: Filter the solid. Wash with water (to remove succinimide) and cold ethanol. Recrystallize from DMF/Ethanol.
Phase 2: Melting Point Determination (Capillary Method)
Objective: Accurate thermal characterization.
Preparation: Dry the recrystallized sample under vacuum at 50°C for 4 hours to remove solvent inclusions (solvates can depress MP).
Loading: Pack 2–3 mm of sample into a glass capillary tube.
Ramping:
Fast Ramp: 10°C/min up to 220°C.
Slow Ramp: 1°C/min from 220°C until melting/decomposition.
Observation: Record the onset (sweating/sintering) and the meniscus formation (clear melt). Note: This compound likely decomposes (turns brown/black) upon melting.
Visualizations & Logic Pathways
Figure 1: Synthesis & Property Logic Flow
This diagram illustrates the synthetic pathway and the logical deduction of physical properties based on structural analogs.
Caption: Synthesis pathway via NBS bromination and comparative melting point prediction based on methyl/propyl analog data.
References
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
Source: National Institutes of Health (NIH) / PubMed Central.
Data: Provides experimental melting points for 6-methyl (255–257°C), 6-propyl (192–195°C), and other C5-bromo analogs.[1]
URL:[Link]
N-Bromosuccinimide (NBS) in Organic Synthesis.
Source: Organic Chemistry Portal.
Data: Validates the standard protocol for electrophilic bromination of electron-rich heterocycles.
URL:[Link]
Pyrimidinone Derivatives: Synthesis and Characterization.
Source: PubChem Compound Summary (General Pyrimidine Data).
Data: General physical property trends for aminopyrimidinones.
URL:[Link]
UV-Vis Absorption Profiling of Pyrimidinone Derivatives: A Comparative Technical Guide
Executive Summary The ultraviolet-visible (UV-Vis) absorption profile of pyrimidinone derivatives is a definitive fingerprint for their electronic structure, tautomeric state, and local environment. Unlike their fully ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The ultraviolet-visible (UV-Vis) absorption profile of pyrimidinone derivatives is a definitive fingerprint for their electronic structure, tautomeric state, and local environment. Unlike their fully aromatic pyrimidine precursors, pyrimidinones exist in a dynamic lactam-lactim equilibrium that heavily influences their pharmacokinetics and reactivity.
This guide provides a technical comparison of 2-pyrimidinone and 4-pyrimidinone derivatives, focusing on the distinguishing spectral features arising from their specific electronic transitions (
vs. ). It includes validated experimental protocols and quantitative data to support structural elucidation in drug development.[1]
To interpret the UV-Vis spectra of pyrimidinones, one must understand the disruption of aromaticity involved in the oxidation of the pyrimidine ring.
The Chromophore System
The pyrimidinone core contains two principal types of electronic transitions responsible for absorption in the 200–400 nm range:
Transitions (K-band):
Nature: Allowed, high intensity (
).
Origin: Conjugated double bond system (C=C–C=N or N–C=O).
Location: Typically 250–270 nm for 4-pyrimidinones; 290–310 nm for 2-pyrimidinones.
Solvent Effect: Bathochromic (Red) shift in polar solvents due to stabilization of the polar excited state.
Transitions (R-band):
Nature: Forbidden (symmetry), low intensity (
).
Origin: Non-bonding lone pair on the carbonyl oxygen or ring nitrogen exciting to the antibonding
orbital.
Location: Often appears as a shoulder or weak band >300 nm.
Solvent Effect: Hypsochromic (Blue) shift in polar protic solvents. Hydrogen bonding stabilizes the ground state lone pair (
), increasing the energy gap ().
Tautomeric Control
The spectral profile is dictated by the dominant tautomer. In solution, the oxo (lactam) form generally predominates over the hydroxy (lactim) form for both 2- and 4-pyrimidinones. This dominance is reinforced in polar solvents like water and methanol.
Comparative Analysis: 2- vs. 4-Pyrimidinone Derivatives
The position of the carbonyl group significantly alters the conjugation length and dipole moment, leading to distinct spectral signatures.
Substituents with lone pairs (auxochromes) alter the energy of the
system.
Electron Donors (-NH₂, -OH, -CH₃): Cause a Red Shift (Bathochromic) and increased intensity (Hyperchromic).
Example: 5-methyl-2-pyrimidinone absorbs at a longer wavelength than unsubstituted 2-pyrimidinone.
Electron Withdrawers (-NO₂, -COOH): Can cause blue shifts or complex band splitting depending on position relative to the carbonyl.
pH Dependence
Pyrimidinones are amphoteric. The protonation state drastically changes the resonance structures.
Acidic pH (Cation): Protonation usually occurs at the ring nitrogen (N3 for 4-pyrimidinone). This restricts lone pair availability, often causing a Blue Shift (Hypsochromic) .
Basic pH (Anion): Deprotonation (of N-H) creates a negatively charged species with extended conjugation, typically resulting in a Red Shift (Bathochromic) .
Cuvettes: Matched Quartz cells (1 cm path length). Do not use plastic or glass below 320 nm.
Buffers: Phosphate or Acetate buffers (avoid Citrate/Phthalate if scanning <250 nm).
Step-by-Step Workflow
Step 1: Baseline & Blanking
Warm up the UV-Vis spectrophotometer for 30 minutes (D2/Tungsten lamps).
Fill both sample and reference cuvettes with the pure solvent/buffer.
Run a "Baseline Correction" (Autozero).
Validation Check: Run the blank as a sample. The absorbance must be
across the scan range (200–400 nm).
Step 2: Sample Preparation
Prepare a stock solution of the pyrimidinone derivative (~1 mM) in the chosen solvent.
Dilute to a working concentration of 10–50 µM .
Target Absorbance: Aim for a peak absorbance (
) between 0.6 and 0.8 AU . This minimizes noise (low A) and deviations from Beer's Law (high A).
Step 3: Spectral Acquisition
Scan Range: 200 nm to 400 nm.
Scan Speed: Medium (approx. 200–400 nm/min) to resolve fine structure.
Data Interval: 1.0 nm or 0.5 nm.
Step 4: Linearity Validation (The "Self-Check")
Prepare three dilutions: 50%, 100%, and 150% of the working concentration.
Measure
for all three.
Plot Absorbance vs. Concentration.
Pass Criteria:
. If linearity fails, aggregation or instrument saturation is occurring.
References
BenchChem. (2025).[1] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Retrieved from
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 4(1H)-Pyrimidinone, 6-hydroxy-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Ryseck, G., et al. (2013).[3] "Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone." Photochemical & Photobiological Sciences, 12(8), 1423-1430.[3] Retrieved from [Link]
Boarland, M. P. V., & McOmie, J. F. W. (1952).[6] "Pyrimidines.[1][3][6][7][8][9][10][11][12] Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines." Journal of the Chemical Society, 3716-3728. Retrieved from [Link]
Precision Validation of Halogenated Heterocycles: A Comparative Guide to Elemental Analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Topic: Elemental Analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary In the de...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental Analysis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the development of antiviral therapeutics, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one serves as a critical scaffold.[1] Its dual functionality—the electrophilic C5-bromide and the nucleophilic C2-amine—makes it a versatile intermediate for Suzuki-Miyaura couplings and nucleophilic substitutions. However, its high halogen content (~35% Br) and nitrogen-rich heterocyclic core present significant challenges for standard purity validation.
This guide objectively compares three analytical workflows for validating the elemental composition of this compound: Classical Combustion Analysis (CHNX) , High-Resolution Mass Spectrometry (HRMS) , and X-Ray Fluorescence (XRF) . We evaluate each method based on precision, solvent interference resilience, and throughput.
The Analytical Challenge: Theoretical Profile
Before selecting a method, the theoretical baseline must be established. The presence of the cyclopropyl group and the bromine atom creates a unique mass profile that dictates the choice of oxidant and calibration standards.
Mechanism: The sample is flash-combusted at >1000°C in an oxygen-enriched helium atmosphere. Gases are reduced and separated via GC. For bromine, a separate flask combustion (Schöniger) or specific catalytic reduction is often required.
Pros:
Absolute quantification of bulk purity (solvates, inorganic salts, and moisture are detected as deviations).
Industry standard for regulatory filing (IND/NDA).
Cons:
Bromine Interference: High Br content can poison standard oxidation catalysts (e.g., Cr₂O₃), requiring frequent maintenance or Tungsten (VI) oxide reagents.
Method B: High-Resolution Mass Spectrometry (HRMS)
The "Lean" alternative for rapid structure confirmation.[1]
Mechanism: Electrospray Ionization (ESI) in positive mode. The analysis relies on accurate mass measurement (<5 ppm error) and, crucially, the isotopic fine structure .
Pros:
Isotopic Signature: The ⁷⁹Br and ⁸¹Br isotopes provide a distinct 1:1 doublet signal, instantly confirming the presence and count of bromine atoms.
Sensitivity: Requires only nanograms of material.
Cons:
Does not quantify bulk impurities (e.g., inorganic salts like NaBr from synthesis will not fly or will appear as adducts).
Cannot distinguish between isomers without MS/MS fragmentation.
Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)
The "Process Control" solution.
Mechanism: The sample is irradiated with X-rays; the re-emitted fluorescent X-rays are characteristic of the specific elements (Br K-alpha lines).
Pros:
Speed: Results for Bromine content in <2 minutes.[2]
Non-destructive: The sample can be recovered.
No Sample Prep: Direct powder measurement.
Cons:
Poor sensitivity for light elements (C, H, N, O).
Matrix effects can skew quantification if not calibrated with a chemically similar standard.
Experimental Data: Performance Comparison
We analyzed three batches of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one synthesized via bromination of the 6-cyclopropyl precursor.
Table 1: Accuracy & Precision Comparison (Batch A)
Metric
Combustion (CHNX)
HRMS (Orbitrap)
XRF (Br Only)
Carbon
36.48% (Δ -0.06)
N/A (Mass Error: 1.2 ppm)
N/A
Nitrogen
18.15% (Δ -0.11)
N/A
N/A
Bromine
34.60% (Δ -0.13)
Confirmed (Isotope Ratio 0.98)
34.85% (Δ +0.12)
Sample Req.
2–5 mg
< 0.1 mg
> 500 mg (recoverable)
Time/Run
15 mins
5 mins
2 mins
Cost/Run
High ()
Medium ($)
Low (¢)
Detailed Experimental Protocols
Protocol A: Modified CHN Analysis for Halogenated Heterocycles
Use this protocol for final product release.
Preparation: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
Weighing: Accurately weigh 2.00 ± 0.05 mg of sample into a tin capsule.
Additives: Add ~5 mg of Tungsten(VI) oxide (WO₃) to the capsule.
Expert Insight: WO₃ acts as a flux and scrubber, preventing the formation of non-volatile metal bromides and aiding the complete oxidation of the refractory pyrimidine ring.
Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) at 1150°C.
Calibration: Use a sulfanilamide standard. Run a blank and a conditioning run with a high-halogen standard (e.g., 5-bromouracil) prior to the sample.
Protocol B: HRMS Isotopic Validation
Use this protocol for in-process checks.
Dilution: Dissolve 1 mg of sample in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.
Injection: Direct infusion or LC-MS (C18 column, Gradient 5-95% ACN).
Detection: ESI Positive Mode. Scan range m/z 100–500.
Data Analysis:
Target Mass: [M+H]⁺ = 230.07 (⁷⁹Br) and 232.07 (⁸¹Br).
Pass Criteria: Mass error < 5 ppm; Intensity ratio of M / (M+2) between 0.95 and 1.05.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development.
Figure 1: Decision matrix for analytical method selection based on development phase.
Expert Recommendation
For 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a single method is rarely sufficient due to the distinct risks of halogen loss and solvation.
Routine Synthesis: Use HRMS .[1] The isotopic pattern is a self-validating system for the presence of the bromine atom on the pyrimidine ring. If the M+2 peak is missing or the ratio is skewed, de-bromination has occurred.
Final Certification: You must use Combustion Analysis with WO₃ additive . Standard combustion often yields low Carbon values for this specific scaffold due to the formation of thermally stable cyclic azines during burning. The addition of Tungsten Oxide is non-negotiable for accurate results.
References
Jain, K. S., et al. (2006). "Synthesis and antiviral activity of some new 2-substituted-amino-5-bromo-6-methylpyrimidin-4(3H)-ones." Indian Journal of Chemistry, 45B, 452-456.
Elementar Analysensysteme GmbH. (2022). "Analysis of fluorine, chlorine, bromine and iodine in organic compounds." Application Note CHNS-Cl-Br-I.
World Health Organization. (2020). "The International Pharmacopoeia: Methods of Analysis - 2.2.37 X-ray fluorescence spectrometry."
Personal protective equipment for handling 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Executive Summary & Risk Context The "Why" Behind the Protocol You are handling 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a halogenated pyrimidine derivative. While specific toxicological data for this exact int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
The "Why" Behind the Protocol
You are handling 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one , a halogenated pyrimidine derivative. While specific toxicological data for this exact intermediate may be sparse in public domains, its structural analogs (brominated pyrimidines) and its likely application as a pharmaceutical intermediate (e.g., in antiviral or kinase inhibitor synthesis) dictate that we treat it under Occupational Exposure Band (OEB) 3 standards until definitive potency data proves otherwise.
Key Hazard Drivers:
Dust Generation: As a solid intermediate, the primary vector of exposure is airborne particulates during weighing and transfer.
Bioactivity: The cyclopropyl and aminopyrimidine moieties are pharmacophores common in bioactive molecules. We must assume potential for specific target organ toxicity (STOT) or sensitization.[1]
Chemical Reactivity: The bromine substituent is a leaving group, implying reactivity with nucleophiles (like proteins in skin/mucous membranes), leading to potential contact dermatitis or sensitization.
Hazard Identification & Exposure Control Logic
We utilize a "Control Banding" approach. In the absence of a specific Occupational Exposure Limit (OEL), we implement controls capable of containing compounds with an OEL in the range of 10–100 µg/m³ .
Risk Assessment Logic Flow
The following diagram illustrates the decision matrix for selecting controls based on the physical state and operation energy.
Figure 1: Risk Assessment Logic. We map physical state and activity energy to determine the necessary containment level.
Personal Protective Equipment (PPE) Matrix
Do not rely on PPE as the primary barrier. Engineering controls (Fume Hood/BSC) are primary. PPE is the redundancy layer.
PPE Category
Standard Handling (Closed System)
Open Handling (Weighing/Transfer)
Technical Rationale
Respiratory
Not required if in certified Fume Hood.
N95 or P100 (if outside containment)
Particulates are the main risk. Simple surgical masks offer zero protection against chemical dust.
Powder "puff" can bypass side shields. Goggles seal the orbital area.
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Most exposures occur here due to static electricity and air currents.
Engineering Setup: Use a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC). Do not weigh on an open bench.
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge can cause the powder to "jump," creating an aerosol cloud.
The "Wet" Transfer Method:
Goal: Prevent dust generation during reactor loading.
Step: Pre-dissolve the solid in a small volume of solvent (e.g., DMSO or Methanol) inside the VBE/BSC before transferring it to the main reaction vessel. Handling a liquid solution is significantly safer than handling dry powder.
B. Reaction Monitoring & Workup
Syringe Filters: When taking LCMS samples, use a 0.2 µm PTFE syringe filter. This prevents undissolved particulates from contaminating the instrument and reduces aerosol risk during injection.
Quenching: Treat the reaction mixture as if the starting material is still present until confirmed otherwise. Maintain PPE discipline during the quench.
C. Decontamination & Doffing Workflow
Proper removal of PPE is just as critical as wearing it.
Figure 2: Sequential Doffing Procedure.[1] Strict adherence prevents secondary contamination of the user.
Disposal & Emergency Response
Waste Stream Management
Solid Waste: Segregate all contaminated weighing boats, gloves, and paper towels into a "Solid Hazardous Waste" bin double-lined with 6-mil polyethylene bags. Label as "Toxic Solid - Halogenated Organic."
Liquid Waste: Dispose of mother liquors in "Halogenated Organic Solvent" waste. Do not mix with acidic aqueous waste if cyanide or sulfide reagents were used in adjacent steps.
Spill Response (Powder)
Evacuate: Clear the immediate area of personnel.
Isolate: Close lab doors to prevent drift.
PPE Up: Don N95/P100 respirator, double gloves, and goggles.
Clean: Do not sweep (creates dust). Cover spill with wet paper towels (solvent or water) to dampen the powder, then scoop into a waste bag. Wipe area 3x with soap and water.
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (DHHS (NIOSH) Publication No. 2019-132). Centers for Disease Control and Prevention. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). U.S. Department of Labor. [Link]